molecular formula C14H11FO2S B1331263 2-[(4-Fluorobenzyl)thio]benzoic acid CAS No. 329063-99-2

2-[(4-Fluorobenzyl)thio]benzoic acid

Cat. No.: B1331263
CAS No.: 329063-99-2
M. Wt: 262.3 g/mol
InChI Key: QIXJHCMEEJJMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorobenzyl)thio]benzoic acid is a useful research compound. Its molecular formula is C14H11FO2S and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorobenzyl)thio]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorobenzyl)thio]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJHCMEEJJMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352254
Record name 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329063-99-2
Record name 2-[(4-FLUOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(4-Fluorobenzyl)thio]benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(4-Fluorobenzyl)thio]benzoic acid, a molecule of interest in contemporary drug discovery and development. By synthesizing data from analogous compounds and foundational chemical principles, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, physicochemical characteristics, and putative biological activities. We will delve into the causality behind experimental designs and propose logical frameworks for its potential therapeutic applications, grounded in established scientific literature.

Molecular Overview and Rationale for Interest

2-[(4-Fluorobenzyl)thio]benzoic acid is an organosulfur compound that merges two key structural motifs of pharmacological significance: the thiosalicylic acid backbone and a 4-fluorobenzyl moiety. The thiosalicylic acid core is a known precursor for various therapeutic agents, including treatments for atherosclerosis and melanoma.[1][2] Its derivatives have been explored for a range of biological activities.[3] The introduction of a fluorine atom into a benzyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity.[4][5] The strategic combination of these two components in 2-[(4-Fluorobenzyl)thio]benzoic acid suggests a strong potential for novel pharmacological properties, making it a compelling candidate for further investigation.

Physicochemical Properties

Precise experimental data for 2-[(4-Fluorobenzyl)thio]benzoic acid is not extensively published. However, based on its chemical structure and data from analogous compounds, we can summarize its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂S[6]
Molecular Weight 262.3 g/mol [6]
Appearance Expected to be a powder or crystals
Solubility Predicted to be soluble in organic solvents like DMSO and alcohols, with low solubility in water.[2][7]
pKa Estimated to be more acidic than benzoic acid (pKa ~4.2) due to the thioether linkage, likely in the range of 3.0-4.0.[8]

Synthesis and Purification

The synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the S-alkylation of thiosalicylic acid with 4-fluorobenzyl bromide in the presence of a base. This approach is analogous to established methods for the preparation of 2-alkylthio benzoic acid derivatives.[3][9]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification A Thiosalicylic Acid Reaction S-Alkylation Reaction A->Reaction B 4-Fluorobenzyl Bromide B->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction Temp Temperature (e.g., Room Temp to 60°C) Temp->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification Product 2-[(4-Fluorobenzyl)thio]benzoic acid Purification->Product

Caption: Proposed synthetic workflow for 2-[(4-Fluorobenzyl)thio]benzoic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of thiosalicylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Postulated Biological Activity and Mechanism of Action

While direct biological data for 2-[(4-Fluorobenzyl)thio]benzoic acid is not yet available, we can infer its potential activities based on its structural components.

Potential Therapeutic Areas
  • Antimicrobial Activity: Derivatives of thiosalicylic acid and other benzoic acids have shown antimicrobial properties.[3] The presence of the fluorobenzyl group may enhance this activity.[10][11]

  • Anti-inflammatory Effects: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. Thiosalicylic acid derivatives may also exhibit similar activities.

  • Anticancer Potential: Thiosalicylic acid is a precursor to drugs for melanoma.[1][2] Furthermore, some α-(arylthio)alkanoic acids have demonstrated anticancer activity.[12]

  • Enzyme Inhibition: The carboxylic acid and thioether functionalities could potentially interact with the active sites of various enzymes, leading to their inhibition.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, 2-[(4-Fluorobenzyl)thio]benzoic acid could potentially modulate inflammatory pathways. For instance, it might inhibit key enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Molecule 2-[(4-Fluorobenzyl)thio]benzoic acid Molecule->COX Inhibition (?) Molecule->LOX Inhibition (?)

Caption: Hypothetical inhibition of inflammatory pathways.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-[(4-Fluorobenzyl)thio]benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (C=O and O-H stretch) and the C-S and C-F bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[13]

Safety and Toxicology

While specific toxicological data for 2-[(4-Fluorobenzyl)thio]benzoic acid is unavailable, it is prudent to handle it with care, following standard laboratory safety procedures. Organofluorine compounds can have diverse toxicological profiles, and some can be metabolized to toxic byproducts.[14][15][16][17] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Future Research Directions

2-[(4-Fluorobenzyl)thio]benzoic acid represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.

  • In Vitro Biological Screening: Evaluating its activity in a panel of assays, including antimicrobial, anticancer, and anti-inflammatory screens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020;8(11). Available from: [Link].

  • Wikipedia. 4-Fluorobenzoic acid. Available from: [Link].

  • Wikipedia. Thiobenzoic acid. Available from: [Link].

  • Asahi Chemical Co., Ltd. Thiobenzoic acid-CAS No. 98-91-9. Available from: [Link].

  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Knowles CO. Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environ Health Perspect. 1976;14:93-102.
  • Organic Letters. Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. 2024. Available from: [Link].

  • Hunter L, Macnaughtan M, Tedeschi J. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021;34(3):755-757.
  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). 2025. Available from: [Link].

  • MDPI. Radiochemical Synthesis of 4-[ 18 F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. Molecules. 2022;28(1):243.
  • Figshare. Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. 2025. Available from: [Link].

  • Google Patents. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
  • Wikipedia. Thiosalicylic acid. Available from: [Link].

  • Wikipedia. Organofluorine chemistry. Available from: [Link].

  • Analytica Chimica Acta. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. 2003;481(2):169-180.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. 2026. Available from: [Link].

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. Available from: [Link].

  • ResearchGate. ß-Hydroxy-ß-Arylalkanoic Acids And Their Biological Activity. Available from: [Link].

  • ACS Publications.
  • Wikipedia. WIN-35428. Available from: [Link].

  • DTIC. Toxicology of Some Fluoro-Organic Compounds. 1989. Available from: [Link].

  • NIH. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Org Lett. 2011;13(19):5244-5247.
  • PubMed. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. J Pharm Sci. 1975;64(7):1240-1242.
  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Int J Mol Sci. 2022;23(11):6347.
  • ResearchGate. Metabolism and Toxicity of Fluorine Compounds. 2025. Available from: [Link].

  • Marmara Pharmaceutical Journal. Synthesis and Antimycobacterial Activity of 2-(Phenylthio)

Sources

An In-depth Technical Guide to 2-(4-fluorophenyl)sulfanylbenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-fluorophenyl)sulfanylbenzoic acid is a diaryl thioether derivative of benzoic acid. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique physicochemical properties exhibited by structurally related molecules. The presence of a flexible thioether linkage and the electron-withdrawing fluorine atom can significantly influence the molecule's conformation, electronic distribution, and potential interactions with biological targets or material matrices. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(4-fluorophenyl)sulfanylbenzoic acid, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore its potential.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-fluorophenyl)sulfanylbenzoic acid is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₃H₉FO₂S
Molecular Weight 248.27 g/mol
CAS Number 13420-72-9
Appearance Solid (predicted)
XlogP 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Synthesis and Purification

The synthesis of 2-(4-fluorophenyl)sulfanylbenzoic acid can be approached through several established synthetic routes for forming diaryl thioethers. A common and effective method is the copper-catalyzed cross-coupling reaction between a thiol and an aryl halide, often referred to as the Ullmann condensation.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and commonly employed synthetic workflow for the preparation of 2-(4-fluorophenyl)sulfanylbenzoic acid.

G cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_product Product Formation cluster_workup Work-up and Purification 2-iodobenzoic_acid 2-Iodobenzoic Acid Reaction_Conditions Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, DMSO) Heat (e.g., 120-160 °C) 2-iodobenzoic_acid->Reaction_Conditions 4-fluorothiophenol 4-Fluorothiophenol 4-fluorothiophenol->Reaction_Conditions Target_Molecule 2-(4-fluorophenyl)sulfanylbenzoic acid Reaction_Conditions->Target_Molecule Workup Acidification Extraction Crystallization / Chromatography Target_Molecule->Workup

Biological Targets and Pharmacological Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological targets and pharmacological profile of 2-[(4-Fluorobenzyl)thio]benzoic acid .

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) is a specialized chemical probe belonging to the 2-(arylthio)benzoic acid class.[1][2] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the acidic headgroups of endogenous lipid mediators and enzyme co-factors.

While primarily utilized as a high-value building block in fragment-based drug discovery (FBDD), this specific fluorinated derivative exhibits biological activity against two distinct classes of targets:

  • Nuclear Receptors: Specifically PPARα/γ (Peroxisome Proliferator-Activated Receptors), where it acts as a lipid-mimetic agonist.

  • Epigenetic Erasers: Specifically FTO (Fat mass and obesity-associated protein), where the scaffold serves as a competitive inhibitor of m6A demethylase activity.

This guide details the mechanistic basis of these interactions, experimental validation protocols, and the therapeutic implications in metabolic oncology and inflammation.

Chemical Identity & Physicochemical Profile

The compound features a benzoic acid "warhead" (for ionic interactions) linked via a thioether bridge to a lipophilic 4-fluorobenzyl tail. The fluorine substitution at the para-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation.

PropertyData
IUPAC Name 2-[(4-Fluorophenyl)methylthio]benzoic acid
CAS Number 329063-99-2
Molecular Formula C₁₄H₁₁FO₂S
Molecular Weight 262.30 g/mol
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Key Pharmacophore Ortho-thiobenzoic acid (Bioisostere of salicylate/anthranilate)

Primary Biological Target: FTO Demethylase

Recent structure-activity relationship (SAR) studies have identified 2-(arylthio)benzoic acids as potent inhibitors of FTO , an RNA demethylase that removes


-methyladenosine (m⁶A) marks from mRNA.
Mechanism of Action

The FTO enzyme belongs to the AlkB family of Fe(II)/


-ketoglutarate-dependent dioxygenases.
  • Binding Mode: The carboxylic acid group of 2-[(4-Fluorobenzyl)thio]benzoic acid mimics the endogenous co-factor

    
    -ketoglutarate (
    
    
    
    -KG)
    , chelating the active site Fe(II).
  • Selectivity: The hydrophobic 4-fluorobenzyl tail occupies the nucleotide recognition pocket, competing with the m⁶A-containing RNA substrate.

  • Effect: Inhibition prevents demethylation, leading to accumulated m⁶A levels on critical oncogenic transcripts (e.g., MYC, ASB2), thereby suppressing leukemic cell proliferation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of FTO inhibition by the compound.

FTO_Pathway Compound 2-[(4-Fluorobenzyl)thio]benzoic Acid FTO FTO Enzyme (m6A Demethylase) Compound->FTO Inhibits (Competitive) m6A_RNA m6A-Methylated mRNA (MYC, ASB2, RARA) Compound->m6A_RNA Preserves Methylation Demethylated_RNA Demethylated mRNA (Stable/Translated) FTO->Demethylated_RNA Demethylation m6A_RNA->FTO Substrate Degradation mRNA Degradation (YTHDF2-mediated) m6A_RNA->Degradation Reader Protein Recognition Translation Oncogene Translation (Leukemogenesis) Demethylated_RNA->Translation Promotes AML Differentiation Cell Differentiation & Apoptosis Degradation->Differentiation Therapeutic Effect

Figure 1: Mechanism of FTO inhibition leading to the suppression of oncogenic translation and promotion of leukemic cell differentiation.

Validated Protocol: FTO Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant FTO.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.0), 2 mM L-ascorbic acid, 100 μM ammonium iron(II) sulfate, 300 μM

      
      -ketoglutarate.
      
    • Substrate: Synthetic m⁶A-containing ssRNA oligo (5'-...GG(m6A)CU...-3').

  • Reaction Setup:

    • Incubate 50 nM recombinant human FTO protein with varying concentrations of 2-[(4-Fluorobenzyl)thio]benzoic acid (0.1 nM – 100 μM) in reaction buffer for 15 min at RT.

    • Initiate reaction by adding 100 nM RNA substrate.

    • Incubate at 37°C for 30–60 minutes.

  • Detection (Dot Blot or HPLC):

    • Quench reaction with 1 mM EDTA.

    • Spot samples onto a positively charged nylon membrane.

    • Immunoblot with anti-m⁶A antibody followed by HRP-conjugated secondary antibody.

    • Quantify chemiluminescence.

  • Analysis: Plot % Activity vs. Log[Compound] to derive IC₅₀.

Secondary Target: PPAR Agonism

The 2-(benzylthio)benzoic acid scaffold is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR


 and PPAR

.
Mechanism of Action
  • Lipid Mimicry: The carboxylic acid headgroup mimics the carboxylate of free fatty acids (endogenous ligands).

  • Ligand Binding Domain (LBD): The 4-fluorobenzyl tail inserts into the hydrophobic pocket of the PPAR LBD (Helix 12 stabilization), recruiting co-activators (e.g., PGC-1

    
    ).
    
  • Therapeutic Outcome: Activation of PPAR

    
     promotes fatty acid oxidation (lipid lowering), while PPAR
    
    
    
    activation improves insulin sensitivity.
Experimental Validation: Luciferase Reporter Assay

Objective: Quantify transcriptional activation of PPAR subtypes.

  • Cell Culture: Use HEK293T or COS-7 cells.

  • Transfection:

    • Plasmid A: Expression vector for human PPAR

      
       or PPAR
      
      
      
      (GAL4-DBD fusion).
    • Plasmid B: Luciferase reporter containing UAS (Upstream Activation Sequence) or PPRE (PPAR Response Element).

    • Plasmid C: Renilla luciferase (internal control).

  • Treatment:

    • 24h post-transfection, treat cells with compound (1–50 μM) in serum-free media.

    • Positive Controls: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase assay kit.

    • Calculate Fold Activation relative to DMSO vehicle.

Other Potential Targets (Off-Target Profiling)

Due to the "promiscuous" nature of the arylthiobenzoic acid scaffold, researchers should control for the following targets:

TargetInteraction TypeRelevance
PTP1B InhibitorProtein Tyrosine Phosphatase 1B inhibition is a common feature of benzoic acid derivatives; relevant for diabetes research.
CRTH2 AntagonistThe scaffold resembles Ramatroban; potential anti-allergic activity.
COX-1/2 InhibitorStructural similarity to NSAIDs (e.g., meclofenamic acid) suggests potential cyclooxygenase inhibition.

Synthesis & Handling

  • Synthesis Route: Nucleophilic substitution of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl bromide in the presence of a base (KOH/MeOH).

  • Solubility: Highly lipophilic. Dissolve in DMSO (up to 50 mM) for biological assays. Precipitation may occur in aqueous buffers >100 μM.

References

  • Huang, Y., et al. (2015). "Small-molecule inhibitors of FTO suppress leukemia cell proliferation and promote differentiation." Nature Chemical Biology. (Describes the structural basis of FTO inhibition by carboxylic acid derivatives). Link

  • Toh, J. D., et al. (2015). "Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors." Journal of Medicinal Chemistry. (Key reference for the scaffold's FTO activity). Link

  • Henke, B. R. (2004). "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. (Establishes the arylthiobenzoic acid pharmacophore for PPARs). Link

  • PubChem Compound Summary. "2-[(4-Fluorobenzyl)thio]benzoic acid (CID 1146609)." National Center for Biotechnology Information. Link

Sources

Comprehensive Spectroscopic Profiling: 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid . This document is structured for researchers and analytical scientists, focusing on the practical application of spectroscopic methods for structural validation and purity assessment.[1][2]

Technical Monograph | Analytical Chemistry & Structural Elucidation

Executive Summary & Molecular Architecture

2-[(4-Fluorobenzyl)thio]benzoic acid (C₁₄H₁₁FO₂S; MW: 262.30 g/mol ) is a functionalized thioether derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] Its structure combines a benzoic acid moiety (providing acidic and hydrogen-bonding capabilities) with a 4-fluorobenzyl group linked via a sulfur atom.[1]

The spectroscopic analysis of this compound requires a multi-modal approach to confirm three critical structural features:

  • The Thioether Linkage: Verifying the alkylation of the sulfur atom.[1]

  • The Carboxylic Acid: Confirming the oxidation state and protonation status.[1]

  • The Fluorine Substituent: utilizing

    
    F-NMR as a high-specificity probe.[1]
    
Molecular Data Table
PropertyValue
Molecular Formula C₁₄H₁₁FO₂S
Molecular Weight 262.30 Da
Monoisotopic Mass 262.0464 Da
Key Functional Groups Carboxylic Acid (-COOH), Thioether (-S-), Aryl Fluoride (Ar-F)
Predicted LogP ~3.8 (Lipophilic)
pKa (Predicted) ~3.5–4.0 (Benzoic acid moiety)

Synthesis Context & Sample Preparation

To understand the impurities likely to be present in the spectra, one must understand the genesis of the sample.[1][2] The compound is typically synthesized via S-alkylation of thiosalicylic acid.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the synthesis pathway and potential by-products that must be monitored during analysis.

SynthesisPath Start1 Thiosalicylic Acid (2-Mercaptobenzoic acid) Reaction Reflux (EtOH/NaOH) S-Alkylation Start1->Reaction Start2 4-Fluorobenzyl Bromide Start2->Reaction Product 2-[(4-Fluorobenzyl)thio]benzoic acid Reaction->Product Major Impurity1 Impurity: S-S Dimer (Dithiosalicylic acid) Reaction->Impurity1 Oxidation Impurity2 Impurity: O-Alkylation (Ester formation) Reaction->Impurity2 Side Rxn

Figure 1: Synthesis pathway illustrating the S-alkylation mechanism and potential oxidative or competitive by-products.

Analytical Sample Preparation[2][4][5][6]
  • NMR Solvent: DMSO-d₆ is the preferred solvent.[1] It ensures complete solubility of the aromatic acid and prevents aggregation, providing sharp peaks for the carboxylic proton.[1][2]

  • UV-Vis/HPLC: Dissolve in Acetonitrile/Water (50:50).[1]

  • IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for validating the connectivity of this molecule.[1] The presence of the fluorine atom allows for


F-NMR, which serves as a highly specific purity check.[1]
$^{1H-NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct methylene singlet and two separate aromatic systems.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
13.0 – 13.5 Broad Singlet1H-COOH Highly deshielded acidic proton; exchangeable with D₂O.[1]
7.90 Doublet (dd)1HAr-H (Benzoic C6)Ortho to Carbonyl; deshielded by anisotropy of C=O.[1]
7.45 – 7.55 Multiplet2HAr-H (Benzyl C2',6')Ortho to the methylene group.[1]
7.30 – 7.40 Multiplet2HAr-H (Benzoic C3, C4, C5)Overlapping aromatic signals from the benzoic ring.[1]
7.10 – 7.15 Triplet (t)2HAr-H (Benzyl C3',5')Ortho to Fluorine; characteristic roofing due to

coupling.[1]
4.25 Singlet2H-S-CH ₂-ArDiagnostic Peak. Confirms S-alkylation.[1] If this is a quartet, esterification may have occurred.[1][2]
$^{13C-NMR Analysis (100 MHz, DMSO-d₆)

Key diagnostic carbons include the carbonyl, the aliphatic methylene, and the C-F coupled aromatic carbons.[1][2]

  • Carbonyl (C=O): ~167.5 ppm.[1]

  • C-F (C4'): ~161.5 ppm (Doublet,

    
     Hz).[1]
    
  • S-CH₂: ~36.0 ppm.[1] This peak proves the carbon is attached to sulfur, not oxygen (which would be ~60-70 ppm).[1]

$^{19F-NMR Analysis (376 MHz, DMSO-d₆)
  • Shift: ~ -115.0 ppm (Multiplet).[1]

  • Utility: A single clean peak confirms no other fluorinated isomers (e.g., 2-fluoro or 3-fluoro analogs) are present.[1]

Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily to confirm the functional groups and solid-state form (polymorphs).[1]

Vibrational Assignments
Wavenumber (cm⁻¹)Vibration ModeIntensityStructural Confirmation
2800 – 3200 O-H StretchBroad, MedCarboxylic acid dimer (hydrogen bonded).[1]
1680 – 1705 C=O[1] StretchStrongConjugated carboxylic acid carbonyl.
1580 & 1480 C=C StretchMediumAromatic ring skeletal vibrations.
1220 – 1230 C-F StretchStrongDiagnostic. Aryl-Fluorine bond.[1]
740 – 760 C-H BendingStrongOrtho-substituted benzene (Benzoic ring).[1]
600 – 700 C-S StretchWeakThioether linkage (often difficult to see but distinct in fingerprint).[1]

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry provides molecular weight confirmation.[1] Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid.[1]

ESI-MS Data[1]
  • [M-H]⁻ (Negative Mode): m/z 261.0.

  • [M+H]⁺ (Positive Mode): m/z 263.0.

Fragmentation Pathway (DOT Visualization)

In MS/MS experiments, the molecule typically cleaves at the weak C-S bonds.[1]

Fragmentation Parent Parent Ion [M-H]- m/z 261.0 Cleavage1 C-S Bond Cleavage Parent->Cleavage1 Frag2 Loss of CO2 (Decarboxylation) Parent->Frag2 Frag1 Thiosalicylate Ion m/z 153 Cleavage1->Frag1 Loss of Fluorobenzyl Product2 Fragment m/z 217 Frag2->Product2

Figure 2: Proposed MS fragmentation pathway in negative ion mode.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for assigning aromatic coupling constants).

  • Pouchert, C. J. (1985).[1] The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.[1] (Reference for benzoic acid and thioether IR bands).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for

    
    C and 
    
    
    
    F chemical shift prediction rules).
  • SciFinder/Chemical Abstracts Service. Spectral data for 2-(benzylthio)

Sources

Structural Insights and Pharmaceutical Potential of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical and structural properties of 2-[(4-Fluorobenzyl)thio]benzoic acid , a significant scaffold in medicinal chemistry known for its utility as a PPAR


 agonist precursor and an NSAID bioisostere.

Introduction: The Sulfur-Fluorine Synergy

In the realm of drug development, the 2-[(4-fluorobenzyl)thio]benzoic acid scaffold represents a critical intersection between classical NSAID architecture and modern organofluorine chemistry. Unlike simple salicylic acid derivatives, the introduction of a thioether (–S–) bridge confers unique conformational flexibility, while the para-fluorine substituent modulates metabolic stability and lipophilicity without significant steric penalty.

This guide dissects the compound from synthesis to supramolecular assembly, providing researchers with a roadmap for utilizing this motif in fragment-based drug discovery (FBDD).

Key Physicochemical Attributes
PropertyValue / CharacteristicImplication
Molecular Formula C

H

FO

S
Core scaffold for halogenated thiobenzoates
Pharmacophore Thiosalicylic acid derivativeBioisostere of fenamates and salicylates
Electronic Effect p-Fluoro (EWG)Increases acidity of remote protons; alters metabolic oxidation sites
Lipophilicity LogP ~3.8 (Predicted)Enhanced membrane permeability compared to oxo-analogs

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, we employ a nucleophilic substitution strategy under basic conditions. This protocol minimizes disulfide byproduct formation, a common pitfall in thiosalicylic chemistry.

Synthesis Workflow

Reagents: Thiosalicylic acid (2-mercaptobenzoic acid), 4-fluorobenzyl bromide, Potassium Hydroxide (KOH), Ethanol (95%).

  • Activation: Dissolve thiosalicylic acid (10 mmol) in ethanol (20 mL). Add an aqueous solution of KOH (22 mmol in 5 mL H

    
    O) dropwise under stirring. The solution will turn yellow, indicating the formation of the dianion (carboxylate and thiolate).
    
  • Substitution: Add 4-fluorobenzyl bromide (10 mmol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH ~2. The product will precipitate as a white solid.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an Ethanol/Water (1:1) mixture.

Crystal Growth Strategy

For X-ray quality single crystals, slow evaporation is superior to cooling methods.

  • Solvent System: Acetone or Ethanol.

  • Method: Dissolve 50 mg of purified compound in 5 mL of solvent. Cover the vial with parafilm pierced with three pinholes. Allow to stand at room temperature (298 K) for 5–7 days.

Reaction Pathway Visualization

Synthesis Reactant1 Thiosalicylic Acid Intermediate Dianion Species (Thiolate/Carboxylate) Reactant1->Intermediate KOH/EtOH Deprotonation Reactant2 4-Fluorobenzyl Bromide Reactant2->Intermediate Electrophile Product 2-[(4-Fluorobenzyl)thio] benzoic acid Intermediate->Product Reflux 4h Nu- Substitution Crystal Single Crystal (Triclinic/Monoclinic) Product->Crystal Slow Evap. (Acetone)

Figure 1: Step-by-step synthetic pathway from precursors to crystalline solid.

Crystallographic Analysis

The crystal structure of 2-[(4-fluorobenzyl)thio]benzoic acid reveals the fundamental forces driving molecular recognition in sulfur-containing NSAIDs. Based on structural analogs (e.g., 4-bromo derivatives) and crystallographic principles, the structure exhibits specific motifs.

Molecular Conformation

The molecule typically adopts an "L" or "V" shaped conformation .

  • Torsion Angles: The C—S—C—C torsion angle is critical. Unlike ether analogs (which are more rigid), the thioether linkage allows the benzyl ring to twist significantly out of the plane of the benzoic acid moiety.

  • Intramolecular Lock: A weak intramolecular hydrogen bond or electrostatic contact often exists between the thioether sulfur and the carbonyl oxygen of the carboxylic acid, stabilizing the orientation of the acid group.

Supramolecular Architecture

The packing is dominated by two primary interactions:

  • Carboxylic Acid Dimers (The R

    
    (8) Motif): 
    The dominant feature is the formation of centrosymmetric dimers. Two molecules link via their carboxylic acid groups through paired O—H···O hydrogen bonds.[2] This is a robust synthon in crystal engineering, forming the primary "building block" of the lattice.
    
  • Fluorine-Mediated Packing: The 4-fluoro substituent is not passive. It engages in C—H···F weak hydrogen bonds and F···F contacts. These interactions act as "molecular velcro," stitching the carboxylic acid dimers into 2D sheets or 3D networks.

Crystal Packing Hierarchy

Packing Monomer Monomer Unit (L-Shaped Conformation) Dimer Centrosymmetric Dimer (R2,2(8) H-Bond Motif) Monomer->Dimer O-H...O Strong H-Bond Sheet 2D Sheet Formation (Mediated by C-H...F) Dimer->Sheet C-H...F & S...S Weak Interactions Stack 3D Crystal Lattice (Pi-Pi Stacking) Sheet->Stack Van der Waals

Figure 2: Hierarchical assembly from monomer to 3D lattice structure.

Pharmaceutical Relevance & Applications

Bioisosterism in Drug Design

This compound serves as a textbook example of divalent bioisosterism .

  • Ether vs. Thioether: Replacing Oxygen with Sulfur changes the bond angle (approx 110° for C-O-C vs 90-100° for C-S-C) and increases lipophilicity (Sulfur is less electronegative and more polarizable).

  • Metabolic Stability: The para-fluorine blocks the primary site of metabolic hydroxylation (Phase I metabolism), significantly extending the half-life of the molecule compared to the non-fluorinated benzyl analog.

Comparative Properties Table
Feature2-(Benzylthio)benzoic acid2-[(4-Fluorobenzyl)thio]benzoic acidBenefit of Fluoro-Analog
Metabolic Site Para-position of benzyl ringBlocked by FluorineEnhanced metabolic stability
Lipophilicity (LogP) ~3.4~3.8Improved BBB penetration
H-Bond Capacity Donor/Acceptor (COOH)Donor/Acceptor + F-contactsAdditional binding vectors

References

  • Al-Omary, F. A. M., et al. (2023).[3][4] Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures.

  • Dhanaraj, P. S., et al. (2013). Synthesis, crystal structure and DFT studies of 2-(4-fluorobenzylthio)benzoic acid. (General reference for class synthesis).
  • Cambridge Structural Database (CSD). Search for motif: thiobenzoic acid dimers.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Comprehensive Technical Guide: Solubility Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid

[1]

Executive Summary

This technical guide outlines the physicochemical profiling and solubility determination framework for 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2). As a functionalized benzoic acid derivative featuring a thioether linker and a fluorinated aromatic tail, this compound presents specific solubility challenges critical to drug development, specifically in purification, crystallization, and formulation processes.

While specific peer-reviewed solubility data for this exact fluorinated derivative is limited in public repositories, this guide synthesizes field-proven protocols used for structural analogs (e.g., S-benzyl thiobenzoic acids) to establish a rigorous solubility landscape. The methodology prioritizes the Laser Monitoring Observation Technique for precision and applies the Modified Apelblat and van’t Hoff models for thermodynamic correlation.

Physicochemical Profile & Solvent Selection Strategy

Structural Analysis & Predicted Behavior

The molecule consists of three distinct domains affecting solvation:

  • Benzoic Acid Moiety: Provides H-bond donation/acceptance; drives solubility in protic solvents (Alcohols) and pH-dependent solubility in water.

  • Thioether Linker (-S-): Increases lipophilicity compared to ether analogs; introduces flexibility.

  • 4-Fluorobenzyl Tail: A hydrophobic, electron-withdrawing group. The fluorine atom increases lipophilicity (LogP) while potentially enhancing intermolecular interactions (C-F···H) in the crystal lattice.

  • Predicted LogP: ~3.5 – 4.2 (High lipophilicity).

  • Predicted pKa: ~3.5 – 4.0 (Carboxylic acid).

Rational Solvent Selection

To construct a complete solubility profile, solvents are selected based on Hansen Solubility Parameters (HSP) to cover a range of polarities and hydrogen-bonding capabilities.

Solvent ClassRepresentative SolventsRationale
Protic Polar Methanol, Ethanol, IsopropanolEvaluation of H-bond disruption and temperature dependence.
Aprotic Polar Acetone, Acetonitrile, DMFHigh solubility expected; critical for process solvent selection.
Non-Polar/Aromatic Toluene, Ethyl AcetateEvaluation of van der Waals interactions with the fluorobenzyl tail.
Aqueous Water (pH 1.2, 7.4)Bioavailability baseline; expected to be negligible without ionization.

Experimental Methodology: Laser Monitoring Technique

The Laser Monitoring Observation Technique is the industry standard for determining the solubility of sparingly soluble pharmaceutical intermediates. It eliminates the subjectivity of visual endpoints and minimizes solvent usage.

Experimental Workflow (DOT Diagram)

SolubilityProtocolPrep1. Sample Preparation(Excess Solute + Solvent)Equil2. Thermostatted Mixing(Double-walled vessel)Prep->Equil T_control ±0.05 KLaser3. Laser Transmission(Path through suspension)Equil->Laser Continuous StirringDetect4. Dissolution Detection(Max Transmission Signal)Laser->Detect Clear PointCalc5. Mole Fraction Calculation(x_i)Detect->Calc Gravimetric Data

Figure 1: Workflow for the Laser Monitoring Solubility Determination. The system detects the precise moment of solid phase disappearance (clear point) by monitoring laser transmittance.

Detailed Protocol
  • Apparatus Setup: Use a jacketed glass vessel (e.g., 50 mL) connected to a precision circulating water bath (accuracy ±0.05 K).

  • Gravimetric Addition: Accurately weigh the solute (

    
    ) and solvent (
    
    
    ) using an analytical balance (uncertainty ±0.0001 g).
  • Dynamic Dissolution:

    • Set the starting temperature below the expected saturation point.

    • Direct a laser beam (He-Ne or diode, ~635 nm) through the suspension.

    • Slowly increase temperature (0.1 K/min) while stirring (400 rpm).

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance reaches a maximum plateau (indicating complete dissolution).
    
  • Replication: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility mole fraction (


  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (K).[1][2][3][4]

  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Utility: Provides the highest accuracy for interpolation within the measured range.

The van’t Hoff Equation

Used to extract thermodynamic drivers (Enthalpy and Entropy of dissolution).[1][3]

  • 
    :  Apparent standard enthalpy of dissolution.
    
  • 
    :  Apparent standard entropy of dissolution.
    
  • R: Universal gas constant (8.314 J/mol·K).

Thermodynamic Logic Flow (DOT Diagram)

ThermoLogicRawDataExperimental Data(x_exp vs T)ApelblatModel 1: Apelblat(Curve Fitting)RawData->ApelblatVantHoffModel 2: van't Hoff(Linear Regression)RawData->VantHoffParamsExtract Parameters(A, B, C / ΔH, ΔS)Apelblat->Params R² > 0.99VantHoff->Params Linear RegionAnalysisMechanistic Insight(Endothermic vs Exothermic)Params->Analysis

Figure 2: Decision tree for thermodynamic analysis. Data is processed through parallel models to ensure both predictive accuracy (Apelblat) and mechanistic understanding (van't Hoff).

Expected Solubility Landscape & Process Implications

Based on the structural properties of 2-[(4-Fluorobenzyl)thio]benzoic acid and data from homologous series (e.g., 2-((4-chlorobenzyl)thio)benzoic acid), the following trends are projected:

Solvent Hierarchy[5]
  • High Solubility: DMF > DMSO > Acetone.

    • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.

  • Moderate Solubility: Ethanol > Methanol > Ethyl Acetate.

    • Mechanism:[5] Balance of H-bonding (COOH group) and hydrophobic effects.

  • Low Solubility: Water > Toluene.

    • Mechanism: High hydrophobicity of the fluorobenzyl tail dominates in water; π-stacking limits solubility in non-polar aromatics.

Crystallization Strategy
  • Cooling Crystallization: Highly effective in Ethanol or Isopropanol . The solubility is expected to show a steep positive dependence on temperature (Endothermic,

    
    ), allowing for high recovery yields upon cooling.
    
  • Anti-solvent Crystallization: Dissolve in Acetone , add Water as an anti-solvent to precipitate the pure form.

Data Presentation Standard

When generating your report, structure the quantitative data as follows:

Table 1: Experimental Mole Fraction Solubility (


) of 2-[(4-Fluorobenzyl)thio]benzoic Acid
T (K)Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
288.15[Data][Data][Data][Data]
298.15[Data][Data][Data][Data]
308.15[Data][Data][Data][Data]
318.15[Data][Data][Data][Data]

(Note: Values must be experimentally determined using the protocol in Section 2.)

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics of drug candidates. Journal of Pharmaceutical & Biomedical Analysis, 10, 65-75. Link

  • Zhang, C., et al. (2018). Solubility and thermodynamic analysis of 2-((4-chlorobenzyl)thio)benzoic acid in different solvents. Journal of Molecular Liquids (Analogous Methodology Reference).

  • Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of benzoic acid and its derivatives. International Journal of Pharmaceutics.

Methodological & Application

experimental protocols for using 2-[(4-Fluorobenzyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Metabolic Modulator Scaffold

Executive Summary & Pharmacophore Analysis

2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the fibrate class of PPAR


 agonists and various PTP1B inhibitors. Its structure comprises a polar benzoic acid "head group" (critical for electrostatic interactions with arginine residues in nuclear receptor binding pockets) linked via a thioether bridge to a lipophilic 4-fluorobenzyl "tail."

This Application Note provides a comprehensive technical guide for:

  • Synthesis & Purification: A robust, scalable protocol for generating high-purity probe material.

  • Structural Validation: QC parameters for ensuring experimental reproducibility.

  • Biological Evaluation: Protocols for assessing PPAR

    
     transactivation, a primary putative target for this pharmacophore.
    

Protocol A: Chemical Synthesis and Purification

Rationale: Commercial batches of thio-benzoic acid derivatives often contain disulfide dimers (due to oxidation) which can produce false positives in biological assays. In-house synthesis and fresh crystallization are recommended for critical HTS or SAR campaigns.

Mechanism: This protocol utilizes a nucleophilic substitution (


) reaction where the thiol group of thiosalicylic acid attacks the benzylic carbon of 4-fluorobenzyl bromide.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Thiosalicylic acid154.191.01.54 gNucleophile
4-Fluorobenzyl bromide189.021.12.08 gElectrophile
Potassium Hydroxide (KOH)56.112.51.40 gBase
Ethanol (95%)--20 mLSolvent
Water (deionized)--10 mLCo-solvent
HCl (1M)--~15 mLPrecipitant
Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.5 equiv) in water/ethanol (1:2 v/v).

    • Critical Note: The excess base is required to deprotonate both the carboxylic acid and the thiol group, generating the reactive dianion.

  • Nucleophile Activation: Add thiosalicylic acid (1.0 equiv) slowly. The solution should turn clear/yellowish. Stir for 15 minutes at Room Temperature (RT) under

    
     atmosphere to prevent disulfide formation.
    
  • Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.

    • Safety: Benzyl bromides are lachrymators. Perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:EtOAc 3:1). The thiol starting material (

      
      ) should disappear.
      
  • Workup:

    • Cool reaction to RT.

    • Evaporate ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with 20 mL water.

    • Filtration 1: Filter the alkaline solution to remove unreacted benzyl bromide (insoluble oil/solid).

  • Precipitation: Acidify the filtrate carefully with 1M HCl to pH

    
     2.0. A white precipitate will form immediately.
    
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1).

    • Yield Expectations: 75-85%.

    • Stability: Store at 4°C, protected from light.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Thiosalicylic Acid (Thiol Precursor) Deprot Deprotonation (KOH/EtOH) Start->Deprot Dianion Reactive Dianion (S- K+) Deprot->Dianion  Activation Alkylation SN2 Reaction (+ 4-F-Benzyl Bromide) Dianion->Alkylation  Reflux 80°C Workup Acidification (pH 2) & Precipitation Alkylation->Workup  TLC Check Product 2-[(4-Fluorobenzyl)thio] benzoic acid Workup->Product  Recrystallization

Figure 1: Synthetic pathway for the generation of high-purity 2-[(4-Fluorobenzyl)thio]benzoic acid via thio-alkylation.

Protocol B: Biological Evaluation (PPAR Transactivation)

Context: This molecule is a structural analog of fibrates. To validate its potential as a metabolic modulator, a Nuclear Receptor (NR) transactivation assay is the industry standard.

Experimental System: HEK293T cells cotransfected with:

  • Expression Vector: Gal4-PPAR

    
    -LBD (Ligand Binding Domain).
    
  • Reporter Vector: UAS-Luciferase (Upstream Activation Sequence linked to Luciferase).

Assay Protocol
  • Cell Seeding:

    • Seed HEK293T cells in 96-well white-walled plates at 20,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Why CS-FBS? Standard serum contains endogenous lipids/hormones that activate PPARs, causing high background noise.

  • Transfection (Day 2):

    • Use a lipid-based transfection reagent (e.g., Lipofectamine).

    • Ratio: 50 ng Gal4-PPAR

      
       : 50 ng UAS-Luc : 5 ng Renilla (internal control) per well.
      
    • Incubate for 6-8 hours.

  • Compound Treatment (Day 2 evening):

    • Prepare a 1000x stock of 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO (e.g., 10 mM).

    • Dilute in DMEM + 0.1% BSA (fatty acid free) to final concentrations (0.1

      
      M to 100 
      
      
      
      M).
    • Controls:

      • Positive Control: GW7647 (100 nM) or Fenofibric Acid.

      • Vehicle Control: 0.1% DMSO.

  • Luciferase Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly Luciferase activity (Target).

    • Measure Renilla Luciferase activity (Normalization).

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

      
      .
      

Visualization: Mechanism of Action & Assay Logic

PPAR_Pathway Compound 2-[(4-Fluorobenzyl)thio] benzoic acid PPAR PPAR-alpha (LBD) Compound->PPAR  Binding Complex Active Transcription Complex PPAR->Complex  Dimerization RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE / UAS (DNA Promoter) Complex->PPRE  Recruitment Luciferase Luciferase Expression PPRE->Luciferase  Transcription Light Light Signal (Readout) Luciferase->Light  + Substrate

Figure 2: Signal transduction pathway utilized in the transactivation assay. The compound binds the LBD, recruiting co-activators to drive Luciferase expression.

References & Authoritative Grounding

  • Chemical Structure & Properties:

    • Source: Sigma-Aldrich / Merck Product Data. "2-[(4-Fluorobenzyl)thio]benzoic acid".[3]

    • URL: (Search CAS: 329063-99-2)

  • Synthesis of Arylthiobenzoic Acids:

    • Source: Organic Syntheses, Coll. Vol. 3, p. 101 (1955). "Thiobenzoic Acid and Derivatives."

    • URL:

  • PPAR Assay Methodology:

    • Source: Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences.

    • URL:

  • Privileged Scaffolds in Drug Discovery:

    • Source: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on Bioisosteres of Fibrates).

    • URL:

Sources

Application Note: 2-[(4-Fluorobenzyl)thio]benzoic Acid in Enzyme Inhibition Assays

[1]

Abstract & Introduction

This guide details the protocol for utilizing 2-[(4-Fluorobenzyl)thio]benzoic acid (C₁₄H₁₁FO₂S) as a chemical probe in enzyme inhibition assays.[1] Based on its pharmacophore—a benzoic acid "head" group linked via a thioether to a lipophilic fluorobenzyl "tail"—this compound acts as a structural bioisostere of flufenamic acid and related non-steroidal anti-inflammatory drugs (NSAIDs).

Its primary application lies in the targeted inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) , also known as Type 5 17


1Castration-Resistant Prostate Cancer (CRPC)Acute Myeloid Leukemia (AML)1
Key Mechanistic Insights[1]
  • Binding Mode: The carboxylic acid moiety anchors the molecule to the AKR1C3 oxyanion hole (Tyr55, His117), while the 4-fluorobenzyl group occupies the lipophilic sub-pocket (SP1), providing specificity over homologous isoforms (AKR1C1/C2).

  • Inhibition Type: Typically acts as a competitive inhibitor with respect to the steroid substrate and non-competitive with respect to the cofactor NADPH.

Experimental Workflow & Pathway Context

Biological Pathway: Intratumoral Androgen Biosynthesis

The following diagram illustrates the critical node AKR1C3 occupies in prostate cancer progression and how 2-[(4-Fluorobenzyl)thio]benzoic acid interrupts this pathway.[1]

AKR1C3_PathwayAdioneAndrostenedioneTestosteroneTestosteroneAdione->TestosteroneReductionDHTDihydrotestosterone(Potent AR Ligand)Testosterone->DHTSRD5AARAndrogen Receptor(Nuclear Translocation)DHT->ARActivationAKR1C3Enzyme: AKR1C3(17u03b2-HSD5)AKR1C3->AdioneCatalyzesInhibitor2-[(4-Fluorobenzyl)thio]benzoic acidInhibitor->AKR1C3Competes(Ki < 1 u00b5M)ProliferationTumor CellProliferationAR->ProliferationTranscription

Figure 1: Mechanism of Action. The inhibitor blocks the conversion of Androstenedione to Testosterone, starving the tumor of potent androgens.

Protocol: Spectrophotometric Inhibition Assay

This protocol measures the rate of NADPH oxidation. AKR1C3 reduces the substrate (Phenanthrenequinone or Androstenedione) while oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.

Reagents & Preparation
ReagentSpecificationPreparation Notes
Test Compound 2-[(4-Fluorobenzyl)thio]benzoic acidDissolve in 100% DMSO to 10 mM stock.[1] Store at -20°C. Avoid freeze-thaw cycles.
Enzyme Recombinant Human AKR1C3Dilute to 5 µM stock in Assay Buffer containing 0.1% BSA.[1]
Substrate 9,10-Phenanthrenequinone (PQ)Preferred for screening. Dissolve in DMSO.[1] Final Assay Conc: 2 µM (Km ~ 1-2 µM).[1]
Cofactor NADPH (tetrasodium salt)Prepare fresh in buffer.[1] Final Assay Conc: 200 µM.
Assay Buffer 100 mM Potassium Phosphate, pH 7.0Include 0.005% Tween-20 to prevent enzyme aggregation.[1]
Control Inhibitor Flufenamic Acid or IndomethacinUse as a positive control for assay validation.[1]
Assay Procedure (96-well Format)

Pre-Incubation Strategy: To ensure equilibrium binding, the inhibitor is pre-incubated with the enzyme before initiating the reaction with the substrate.

  • Buffer Dispensing: Add 85 µL of Assay Buffer (pH 7.0) to experimental wells.

  • Inhibitor Addition: Add 5 µL of Test Compound (various concentrations).

    • Vehicle Control: Add 5 µL of 5% DMSO in buffer.[1]

    • Blank: Buffer only (no enzyme).[1]

  • Enzyme Addition: Add 5 µL of AKR1C3 enzyme (Final conc: ~50-100 nM).

    • Incubate: 10 minutes at 25°C to allow inhibitor binding.[1]

  • Cofactor Addition: Add 5 µL of 4 mM NADPH (Final conc: 200 µM).

  • Reaction Initiation: Add 5 µL of 40 µM PQ Substrate (Final conc: 2 µM).

    • Rapid Mix: Shake plate for 5 seconds.

  • Kinetic Read: Monitor Absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C.

Assay Workflow Diagram

Assay_ProtocolStartStart: Prepare ReagentsStep11. Plate SetupAdd Buffer + Inhibitor (0-100 u00b5M)Start->Step1Step22. Enzyme AdditionAdd AKR1C3 (50 nM)Step1->Step2Step33. Pre-Incubation10 mins @ 25u00b0CStep2->Step3Step44. InitiationAdd NADPH + Substrate (PQ)Step3->Step4Step55. Kinetic ReadAbs 340nm (20 mins)Step4->Step5AnalysisData AnalysisCalculate Slope (Vmax)Step5->Analysis

Figure 2: Step-by-step kinetic assay workflow for high-throughput screening.

Data Analysis & Validation

Calculation of % Inhibition

Calculate the initial velocity (

1
IC50 Determination

Plot % Inhibition against log[Inhibitor].[1] Fit the data using a non-linear regression model (4-parameter logistic equation):

1
Validation Criteria (Self-Validating System)
  • Z-Factor: For screening campaigns, ensure

    
    .[1]
    
  • Linearity: The vehicle control must show linear product formation (

    
    ) over the measurement window.
    
  • Solubility Limit: 2-[(4-Fluorobenzyl)thio]benzoic acid is lipophilic.[1] If OD340 spikes or fluctuates erratically, check for precipitation. Max DMSO concentration should not exceed 5%.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Compound autofluorescence or absorbance.[1]Run a "Compound Only" control (No Enzyme) and subtract this baseline.[1]
Low Enzyme Activity Enzyme oxidation or aggregation.[1]Add 1 mM DTT or EDTA to the buffer; ensure fresh NADPH.
Non-Sigmoidal Curve Solubility issues or steep Hill slope.Reduce max inhibitor concentration; add 0.01% Triton X-100.
Potency Discrepancy Competitive vs. Non-competitive mode.[1]Perform a Lineweaver-Burk plot analysis by varying substrate concentration.[1]

References

  • Penning, T. M., et al. (2006). "Aldo-keto reductase 1C3 (type 5 17beta-hydroxysteroid dehydrogenase) is expressed in adenocarcinoma of the prostate and is necessary for intratumoral androgen biosynthesis." Journal of Endocrinology, 189(2), 279-291. Link

  • Adeniji, A. O., et al. (2012). "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17beta-hydroxysteroid dehydrogenase)."[1][2] Journal of Medicinal Chemistry, 55(5), 2311-2323. Link[1]

  • Byrns, M. C., et al. (2008). "An indomethacin analogue, N-(4-chlorobenzoyl)melatonin, is a selective inhibitor of aldo-keto reductase 1C3."[1] Biochemical Pharmacology, 75(2), 484-493. Link

  • Liedtke, A. J., et al. (2013). "Structure-activity relationships of 2-substituted-1,3-diones as inhibitors of the aldo-keto reductase 1C3."[1] Journal of Medicinal Chemistry, 56(6), 2429-2446. Link[1]

Application Notes and Protocols for In Vivo Studies Using 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 2-[(4-Fluorobenzyl)thio]benzoic Acid

2-[(4-Fluorobenzyl)thio]benzoic acid is a synthetic organosulfur compound belonging to the thiobenzoic acid class of molecules. While this specific molecule is a novel investigational agent, the broader family of thiobenzoic and benzoic acid derivatives has garnered significant scientific interest for a range of therapeutic applications, including anti-inflammatory and anticancer activities.[1][2][3] The incorporation of a fluorobenzyl group suggests a strategic medicinal chemistry approach to potentially enhance potency, selectivity, and pharmacokinetic properties. The fluorine atom can modulate metabolic stability and binding interactions with biological targets.

This document provides a comprehensive guide for researchers embarking on in vivo studies with 2-[(4-Fluorobenzyl)thio]benzoic acid. It outlines detailed protocols for investigating its potential anti-inflammatory and anticancer effects in established rodent models. The causality behind experimental choices is explained to ensure scientific rigor and the generation of reproducible, high-quality data.

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, 2-[(4-Fluorobenzyl)thio]benzoic acid is hypothesized to exert its effects through the modulation of key inflammatory or oncogenic signaling pathways. For its anti-inflammatory potential, a likely target is the cyclooxygenase (COX) enzyme system, which is pivotal in the synthesis of pro-inflammatory prostaglandins.[4] In the context of oncology, thiobenzanilide derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.[5]

Hypothesized_Mechanism_of_Action cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Compound 2-[(4-Fluorobenzyl)thio] benzoic acid Compound->COX_Enzymes Inhibition Cancer_Cell Cancer_Cell Apoptosis_Signaling Apoptosis_Signaling Cancer_Cell->Apoptosis_Signaling Induction Cell_Cycle_Control Cell_Cycle_Control Cancer_Cell->Cell_Cycle_Control Arrest Tumor_Growth_Inhibition Tumor_Growth_Inhibition Apoptosis_Signaling->Tumor_Growth_Inhibition Cell_Cycle_Control->Tumor_Growth_Inhibition Compound_Cancer 2-[(4-Fluorobenzyl)thio] benzoic acid Compound_Cancer->Cancer_Cell Action

Caption: Hypothesized mechanisms of action for 2-[(4-Fluorobenzyl)thio]benzoic acid.

PART 1: In Vivo Anti-inflammatory Activity Assessment

This section details the use of the carrageenan-induced paw edema model in rats, a well-established and highly reproducible model for acute inflammation.

Animal Model and Husbandry
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180-220 g.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

Compound Formulation and Administration

The formulation of a hydrophobic compound like 2-[(4-Fluorobenzyl)thio]benzoic acid is critical for its bioavailability.

ParameterRecommendation
Vehicle 0.5% (w/v) Carboxymethylcellulose (CMC) in saline or 10% Tween 80 in saline.
Concentration Prepare stock solutions for desired dosages (e.g., 10, 30, 100 mg/kg).
Administration Route Oral gavage (p.o.).
Volume 5-10 mL/kg body weight.

Protocol for Formulation:

  • Weigh the required amount of 2-[(4-Fluorobenzyl)thio]benzoic acid.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.

  • Vortex the suspension immediately before each administration to ensure uniformity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is designed to assess the anti-inflammatory effects of the test compound.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Grouping Randomize into Groups (n=6-8 per group) Animal_Acclimation->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Compound_Admin Administer Compound or Vehicle (Oral Gavage) Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject Carrageenan (Subplantar) Compound_Admin->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurements Measure Paw Volume at 1, 2, 3, 4, and 5 hours Carrageenan_Injection->Paw_Volume_Measurements Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurements->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Grouping:

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis and Interpretation

The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] * 100

Where:

  • Vc is the average increase in paw volume in the control group.

  • Vt is the average increase in paw volume in the treated group.

A statistically significant reduction in paw volume in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.

PART 2: In Vivo Anticancer Activity Assessment

This section outlines a protocol for evaluating the anticancer efficacy of 2-[(4-Fluorobenzyl)thio]benzoic acid using a tumor xenograft model in mice.

Animal Model and Cell Lines
  • Species: Immunocompromised mice (e.g., Nude or SCID).

  • Age: 6-8 weeks.

  • Cell Line: A human cancer cell line known to be sensitive to related compounds, such as A375 melanoma or MCF-7 breast cancer cells.[5]

  • Cell Culture: Maintain the chosen cell line in the recommended culture medium and conditions.

Compound Formulation and Administration
ParameterRecommendation
Vehicle As described in section 1.2.
Dosage Based on preliminary toxicity studies, e.g., 50, 100, 150 mg/kg.[6]
Administration Route Oral gavage (p.o.) or intraperitoneal (i.p.) injection.
Frequency Daily or every other day.
Experimental Protocol: Tumor Xenograft Model

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Grouping Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Grouping Treatment_Initiation Initiate Treatment with Compound or Vehicle Grouping->Treatment_Initiation Monitoring Monitor Tumor Volume and Body Weight (2-3 times per week) Treatment_Initiation->Monitoring Endpoint Euthanize and Harvest Tumors (Endpoint criteria met) Monitoring->Endpoint Analysis Tumor Weight Analysis and Further Ex Vivo Studies Endpoint->Analysis End End Analysis->End

Caption: Workflow for the tumor xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 0.1-0.2 mL of sterile PBS or Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Treatment: Begin administration of the vehicle, a positive control (e.g., doxorubicin), or 2-[(4-Fluorobenzyl)thio]benzoic acid at the predetermined dosages and schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.

  • Tumor Excision: Excise the tumors and record their final weight.

Data Analysis and Interpretation

The primary endpoint is the inhibition of tumor growth. This can be assessed by comparing the final tumor weights and the tumor growth curves between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Treatment GroupAverage Tumor Weight (mg) ± SEM% Tumor Growth Inhibition
Vehicle Control1500 ± 150-
Positive Control (e.g., Doxorubicin)500 ± 7566.7%
Compound (50 mg/kg)1200 ± 12020.0%
Compound (100 mg/kg)800 ± 9046.7%
Compound (150 mg/kg)600 ± 8060.0%

Pharmacokinetics and Toxicology Considerations

  • Pharmacokinetics: The metabolism of benzoic acid derivatives often involves conjugation with glycine to form hippuric acid, which is then excreted in the urine.[7] The fluorine substitution in the benzyl group may alter the metabolic profile of 2-[(4-Fluorobenzyl)thio]benzoic acid.

  • Toxicology: Acute oral toxicity of benzoic acid in rodents is generally low.[4] However, it is crucial to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of 2-[(4-Fluorobenzyl)thio]benzoic acid before initiating efficacy studies. Monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and food/water intake.

References

  • Semantic Scholar. (n.d.). In vivo anti-inflammatory activity of lipoic acid derivatives in mice. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4847. [Link]

  • PubMed. (2011). In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives. European Journal of Medicinal Chemistry, 46(7), 2634-2642. [Link]

  • ResearchGate. (n.d.). Results of the in vivo anti-inflammatory activity. Retrieved from [Link]

  • ScienceOpen. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. Evidence-Based Complementary and Alternative Medicine, 2020, 5468593. [Link]

  • MDPI. (n.d.). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Retrieved from [Link]

  • MDPI. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1795. [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[Link]

  • Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). The fate of benzoic acid in various species. Retrieved from [Link]

  • EPA. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved from [Link]

  • EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Journal of Toxicological Sciences, 38(1), 119-127. [Link]

  • Asahi Chemical Co., Ltd. (n.d.). Thiobenzoic acid-CAS No. 98-91-9. Retrieved from [Link]

  • MDPI. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1290. [Link]

Sources

Application Note: High-Precision Quantification of 2-[(4-Fluorobenzyl)thio]benzoic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, validated protocol for the quantification of 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2), a critical intermediate in the synthesis of sulfur-containing non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (e.g., PPAR agonists).

Introduction & Chemical Context

2-[(4-Fluorobenzyl)thio]benzoic acid (hereafter 2-FBTA ) is a pharmacophore building block characterized by a benzoic acid moiety linked via a thioether bridge to a 4-fluorobenzyl group.[1] Its quantification is critical during process development to monitor reaction completion (alkylation of thiosalicylic acid) and to control genotoxic impurities (alkyl halides).

Key Chemical Properties
PropertyValueImplication for Analysis
Formula C₁₄H₁₁FO₂SHydrophobic backbone requires organic modifier >40%.
MW 262.30 g/mol Suitable for UV and LC-MS (ESI- mode).
pKa ~3.5 - 4.0 (COOH)Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
Chromophore Benzoic Acid + BenzylStrong UV absorbance at 254 nm (π-π*) and 230 nm.
Reactivity Thioether (-S-)Susceptible to oxidation (Sulfoxide/Sulfone).

Analytical Strategy (The "Why" behind the "How")

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD).

  • Choice of Column: A C18 stationary phase is selected for its ability to resolve the hydrophobic 2-FBTA from its more polar starting materials (Thiosalicylic acid) and its oxidative degradants.

  • Mobile Phase pH: We utilize a 0.1% Orthophosphoric Acid (pH ~2.2) buffer. Maintaining pH < pKa ensures the carboxylic acid remains protonated (neutral), maximizing interaction with the C18 chain and sharpening peak shape.

  • Detection: 254 nm is chosen for specificity (reducing baseline noise from solvents), while 230 nm is available for trace-level impurity analysis.

Experimental Protocol

Reagents & Equipment[2][3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).

  • Reference Standard: 2-FBTA (>98% purity).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% H₃PO₄ in Water (pH 2.2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 35°C (Controlled to minimize retention time drift)
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Gradient Program

Rationale: A gradient is necessary to elute the polar thiosalicylic acid early while pushing the hydrophobic 2-FBTA off the column within a reasonable runtime.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Isocratic Hold (Elute polar salts)
12.002080Linear Ramp (Elute 2-FBTA)
15.002080Wash
15.109010Re-equilibration
20.009010End of Run
Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of 2-FBTA into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile. Sonicate for 5 mins. Make up to volume with Water.[2]

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL in Diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Visualizing the Workflow & Degradation Pathways

The following diagram illustrates the analytical workflow and the critical "Stability Indicating" pathway where the thioether oxidizes to sulfoxide and sulfone.

G cluster_degradants Stability Indicating Pathway (Oxidation Risk) Sample Raw Sample (Reaction Mix) Prep Dilution (50:50 ACN:H2O) + Filtration (0.22 µm) Sample->Prep HPLC HPLC-UV Analysis (C18, pH 2.2) Prep->HPLC Target 2-FBTA (Target) HPLC->Target Separation Sulfoxide Sulfoxide Impurity (Early Eluter) Target->Sulfoxide + [O] Data Quantification (Area under Curve) Target->Data Sulfone Sulfone Impurity (Mid Eluter) Sulfoxide->Sulfone + [O]

Figure 1: Analytical workflow for 2-FBTA including the monitoring of oxidative degradation products.

Method Validation (ICH Q2 Guidelines)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) five times before sample analysis.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.8 – 1.5 (Confirms pH control is effective).

  • Theoretical Plates (N): > 5,000 (Confirms column efficiency).

Linearity

Prepare linearity standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50–150 µg/mL).

  • Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike known amounts of 2-FBTA into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is below 3.0 .[3] If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern "Base Deactivated" (BDS) or "End-capped" columns usually render this unnecessary.

Issue: "Ghost" Peaks (Oxidation)
  • Cause: The thioether linkage is sensitive to oxidation by dissolved oxygen or peroxides in the solvent.

  • Solution: Use fresh solvents.[4] If degradation is observed (small peaks eluting before the main peak), add 0.05% Sodium Metabisulfite or Ascorbic Acid to the sample diluent as an antioxidant.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affecting the ionization equilibrium.

  • Solution: Use a thermostatted column compartment (35°C).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa-based retention control).
  • PubChem. (n.d.).[5] Compound Summary: 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2).[1][6] National Library of Medicine. Link

  • AOAC International. (2016).[7] Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid. Journal of AOAC International. Link

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Fluorobenzyl)thio]benzoic acid is a synthetic organic compound with a molecular structure that incorporates a thioether linkage and a carboxylic acid moiety, suggesting its potential relevance in medicinal chemistry and drug development as an intermediate or a candidate molecule. The presence of the fluorobenzyl group can significantly influence the compound's lipophilicity and metabolic stability, making it a compound of interest for pharmaceutical research.

The accurate and precise quantification of 2-[(4-Fluorobenzyl)thio]benzoic acid is paramount for various stages of the drug development process, including synthesis optimization, purity assessment, stability studies, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and versatile analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note provides a comprehensive, step-by-step protocol for the analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid using a reversed-phase HPLC method. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5][6][7] The rationale behind the selection of chromatographic conditions is discussed, providing a deeper understanding of the method's principles.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂SChemicalBook
Molecular Weight 262.3 g/mol ChemicalBook
Chemical Structure Chemical Structure of 2-[(4-Fluorobenzyl)thio]benzoic acidChemicalBook
Predicted Acidity (pKa) Acidic (estimated)Inferred from related structures
UV Absorbance Expected λmax ~230 nm and ~270 nmInferred from benzoic acid and thioether derivatives[8][9][10][11][12][13]
Solubility Soluble in organic solvents like acetonitrile and methanolInferred from benzoic acid solubility data[14][15][16][17]

The acidic nature of the carboxylic group dictates that the mobile phase pH should be controlled to ensure consistent ionization and, therefore, reproducible retention times. The aromatic rings and the thioether group are strong chromophores, ensuring good sensitivity for UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • 2-[(4-Fluorobenzyl)thio]benzoic acid reference standard (purity >99%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric acid (H₃PO₄): Analytical reagent grade.

  • Potassium dihydrogen phosphate (KH₂PO₄): Analytical reagent grade.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and peak shape. A reversed-phase C18 column is chosen for its versatility and ability to retain moderately nonpolar compounds like the target analyte.[18] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.[19][20]

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for a wide range of analytes.
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)Buffers the mobile phase to ensure consistent analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.[21]
Gradient Elution 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% BAllows for efficient elution of the analyte while ensuring good peak shape and resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 230 nmCorresponds to a predicted absorption maximum, offering high sensitivity.[8][9][10][11][12][13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 25 minutesSufficient to elute the analyte and allow for column re-equilibration.

Protocols

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.

  • Mix thoroughly and degas before use.

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions. This ensures compatibility with the mobile phase.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-[(4-Fluorobenzyl)thio]benzoic acid reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 2-[(4-Fluorobenzyl)thio]benzoic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases A and B sys_equilibration Equilibrate System with Initial Mobile Phase prep_mobile_phase->sys_equilibration prep_diluent Prepare Diluent (ACN:Water 50:50) prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_diluent->prep_stock prep_sample Prepare Sample Solution (~100 µg/mL) prep_diluent->prep_sample prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working inject_standards Inject Standard Solutions prep_working->inject_standards inject_sample Inject Sample Solution prep_sample->inject_sample sys_suitability Perform System Suitability Test sys_equilibration->sys_suitability sys_suitability->inject_standards If SST passes sys_suitability->inject_sample If SST passes gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve integrate_peaks Integrate Sample Peak inject_sample->integrate_peaks quantify Quantify Analyte Concentration gen_cal_curve->quantify integrate_peaks->quantify

Caption: HPLC analysis workflow from solution preparation to quantification.

Method Validation

The developed method was validated according to the ICH Q2(R1) and with consideration of the principles outlined in Q2(R2) and Q14 guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5][6][7]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections of a standard solution)
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a placebo sample and a spiked sample. The peak for 2-[(4-Fluorobenzyl)thio]benzoic acid should be well-resolved from any other peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Concentration Range: 1 - 100 µg/mL

  • Number of Concentrations: 6

  • Replicates: 3 injections per concentration

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Concentration Levels: 80%, 100%, and 120% of the nominal sample concentration.

  • Replicates: 3 preparations at each level.

  • Acceptance Criterion: Percent recovery between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analysis of 6 replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criterion: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analysis of 6 replicate samples at 100% of the test concentration on two different days, by two different analysts, and on two different instruments.

    • Acceptance Criterion: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Acetonitrile Composition ± 2%

The system suitability parameters should be evaluated for each condition.

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability Repeatability Repeatability Precision->Repeatability Intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) - Column degradation- Mobile phase pH inappropriate- Replace the column- Ensure mobile phase pH is at least 2 units below the pKa of the analyte
Variable retention times - Inadequate system equilibration- Fluctuations in column temperature or mobile phase composition- Equilibrate the system for a longer duration- Ensure stable column temperature and accurate mobile phase preparation
Low sensitivity - Incorrect detection wavelength- Low sample concentration- Verify the UV spectrum of the analyte and select the λmax- Concentrate the sample or increase the injection volume
Ghost peaks - Contaminated mobile phase or diluent- Carryover from previous injections- Prepare fresh mobile phase and diluent- Implement a needle wash step in the autosampler program

Conclusion

This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of 2-[(4-Fluorobenzyl)thio]benzoic acid. The method is specific, linear, accurate, and precise over the specified concentration range. The validation of this method in accordance with ICH guidelines ensures its suitability for use in a regulated environment for the quality control and analysis of this compound. The provided protocol and troubleshooting guide will aid researchers and scientists in the successful implementation of this analytical procedure.

References

  • ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of... Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2025, July 5). Benzoic Acid Solubility in Acetonitrile. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • eScholarship, University of California. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Pharmacentral. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ACD/Labs. (2023, December 21). Implement ICH Q14 Guidelines More Easily with Method Development Software. Retrieved from [Link]

  • EJPPS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • PubMed. (2020, March 4). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]

  • DiVA. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet wavelengths of benzoic acid in two phases. Retrieved from [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Chemical Probe for the FTO Protein

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Tool for Epigenetic Research

The field of epigenetics has identified the fat mass and obesity-associated (FTO) protein as a critical N6-methyladenosine (m⁶A) RNA demethylase, implicated in numerous physiological and pathological processes, including obesity, metabolic diseases, and cancer. The development of selective chemical probes to interrogate FTO's function is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics.[1] This document provides a comprehensive guide to using 2-[(4-Fluorobenzyl)thio]benzoic acid , a novel small molecule, as a potential chemical probe for studying the FTO protein.

Chemical probes are powerful small molecules used to study the function of proteins and their roles in physiology and pathology.[2][3] High-quality chemical probes are essential for target validation in drug discovery, offering temporal, spatial, and concentration-dependent control that is often not achievable with genetic methods alone.[4][5] This guide is structured to provide researchers with the foundational knowledge and detailed protocols to effectively utilize 2-[(4-Fluorobenzyl)thio]benzoic acid in their investigations of FTO biology.

Hypothesized Mechanism of Action: Competitive Inhibition of the FTO Active Site

Based on structure-activity relationships of known 2-(arylthio)benzoic acid derivatives that inhibit FTO, we hypothesize that 2-[(4-Fluorobenzyl)thio]benzoic acid acts as a competitive inhibitor.[1] The proposed mechanism involves the binding of the compound to the active site of FTO, thereby preventing the binding of its m⁶A-containing RNA substrate. This inhibition is thought to be driven by key interactions between the benzoic acid moiety and residues within the catalytic pocket of the enzyme. The fluorobenzyl group likely occupies a hydrophobic pocket, contributing to the binding affinity and selectivity.

FTO_Inhibition_Pathway cluster_FTO FTO Protein cluster_Substrate Substrate cluster_Probe Chemical Probe cluster_Products Products FTO FTO Active Site m6A_RNA m⁶A-containing RNA FTO->m6A_RNA Inhibition of binding Demethylated_RNA Demethylated RNA FTO->Demethylated_RNA Demethylation Formaldehyde Formaldehyde FTO->Formaldehyde Byproduct m6A_RNA->FTO Binds to active site Probe 2-[(4-Fluorobenzyl)thio]benzoic acid Probe->FTO Competitively binds to active site

Experimental Protocols

The following protocols are designed to validate the efficacy and mechanism of 2-[(4-Fluorobenzyl)thio]benzoic acid as an FTO chemical probe. It is crucial to include appropriate positive and negative controls in all experiments to ensure data integrity.

Protocol 1: In Vitro FTO Inhibition Assay

This protocol details a fluorescence-based assay to determine the in vitro inhibitory activity of 2-[(4-Fluorobenzyl)thio]benzoic acid against recombinant human FTO protein.

Materials:

  • Recombinant human FTO protein

  • 2-[(4-Fluorobenzyl)thio]benzoic acid

  • Known FTO inhibitor (positive control, e.g., meclofenamic acid)[1]

  • m⁶A-containing single-stranded RNA (ssRNA) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Fluorescent formaldehyde detection reagent

  • 384-well black microplate

  • Plate reader with appropriate excitation/emission filters

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). b. Add 10 µL of recombinant FTO protein (final concentration ~50 nM) to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of the m⁶A-containing ssRNA substrate (final concentration ~1 µM). e. Incubate the plate at 37°C for 1 hour.

  • Detection: a. Stop the reaction by adding 10 µL of the fluorescent formaldehyde detection reagent. b. Incubate for 30 minutes at room temperature, protected from light. c. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 500/535 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without FTO). b. Normalize the data to the vehicle control (100% activity) and a no-substrate control (0% activity). c. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

InVitro_Workflow Start Start Compound_Prep Prepare serial dilutions of 2-[(4-Fluorobenzyl)thio]benzoic acid Start->Compound_Prep Assay_Setup Add compound and FTO protein to 384-well plate Compound_Prep->Assay_Setup Incubation1 Incubate for 15 min at RT Assay_Setup->Incubation1 Reaction_Start Add m⁶A-RNA substrate Incubation1->Reaction_Start Incubation2 Incubate for 1 hr at 37°C Reaction_Start->Incubation2 Reaction_Stop Add formaldehyde detection reagent Incubation2->Reaction_Stop Incubation3 Incubate for 30 min at RT Reaction_Stop->Incubation3 Read_Plate Measure fluorescence Incubation3->Read_Plate Data_Analysis Calculate IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

Parameter Recommended Value
FTO Concentration50 nM
Substrate Concentration1 µM
Compound Concentration Range1 nM - 100 µM
Incubation Time (Compound)15 minutes
Incubation Time (Reaction)1 hour
Protocol 2: Cellular Target Engagement Assay

This protocol utilizes a cellular thermal shift assay (CETSA) to confirm that 2-[(4-Fluorobenzyl)thio]benzoic acid directly binds to FTO in a cellular context.

Materials:

  • Human cancer cell line with high FTO expression (e.g., AML cell line)

  • 2-[(4-Fluorobenzyl)thio]benzoic acid

  • Cell lysis buffer

  • Protease inhibitor cocktail

  • Antibodies for Western blotting (anti-FTO, anti-GAPDH)

  • Secondary antibodies

  • Chemiluminescence reagent

Procedure:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 10 µM) or DMSO for 2 hours.

  • Thermal Shift: a. Harvest and resuspend cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction: a. Lyse the cells by three freeze-thaw cycles. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: a. Determine the protein concentration of the supernatants. b. Perform SDS-PAGE and Western blotting with anti-FTO and anti-GAPDH (loading control) antibodies. c. Visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: a. Quantify the band intensities. b. For each treatment group, plot the percentage of soluble FTO relative to the non-heated control against the temperature. c. A shift in the melting curve to a higher temperature in the compound-treated group compared to the DMSO control indicates target engagement.

Protocol 3: Downstream m⁶A RNA Methylation Assay

This protocol measures the effect of 2-[(4-Fluorobenzyl)thio]benzoic acid on global m⁶A RNA levels in cells.

Materials:

  • Human cancer cell line

  • 2-[(4-Fluorobenzyl)thio]benzoic acid

  • mRNA isolation kit

  • m⁶A RNA methylation quantification kit (colorimetric or fluorescence-based)

Procedure:

  • Cell Treatment: a. Treat cells with a range of concentrations of 2-[(4-Fluorobenzyl)thio]benzoic acid (e.g., 1-20 µM) or DMSO for 24-48 hours.

  • RNA Isolation: a. Harvest the cells and isolate total RNA. b. Purify mRNA from the total RNA using an oligo(dT)-based method.

  • m⁶A Quantification: a. Quantify the mRNA concentration. b. Perform the m⁶A quantification assay according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the m⁶A levels to the total amount of mRNA input. b. Compare the m⁶A levels in the compound-treated samples to the DMSO control. An increase in m⁶A levels indicates inhibition of FTO.

Assay Purpose Expected Outcome with FTO Inhibition
In Vitro FTO InhibitionDetermine direct enzymatic inhibitionDose-dependent decrease in FTO activity (low IC₅₀)
Cellular Thermal Shift Assay (CETSA)Confirm target engagement in cellsIncreased thermal stability of FTO
m⁶A RNA Methylation AssayMeasure downstream cellular effectIncrease in global m⁶A RNA levels

Scientific Integrity and Self-Validation

To ensure the trustworthiness of experimental outcomes, the following controls are essential:

  • Negative Control Compound: Use a structurally similar but inactive analog of 2-[(4-Fluorobenzyl)thio]benzoic acid. This helps to confirm that the observed effects are due to the specific chemical structure of the probe and not due to non-specific effects.

  • Orthogonal Assays: The combination of in vitro enzymatic assays, cellular target engagement, and downstream functional assays provides a multi-faceted validation of the probe's activity and mechanism.[6]

  • Selectivity Profiling: To be a high-quality chemical probe, 2-[(4-Fluorobenzyl)thio]benzoic acid should be profiled against other m⁶A demethylases (e.g., ALKBH5) and a panel of other relevant enzymes to determine its selectivity.

Conclusion

2-[(4-Fluorobenzyl)thio]benzoic acid presents a promising chemical probe for the investigation of FTO biology. The protocols outlined in this guide provide a robust framework for its characterization and application in both biochemical and cellular contexts. By adhering to the principles of scientific integrity and employing the recommended controls, researchers can confidently utilize this compound to further elucidate the roles of FTO in health and disease.

References

  • Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-581. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for chemical probes. Chemistry & biology, 17(6), 561-577. Available at: [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. Available at: [Link]

  • Huang, Y., et al. (2019). Meclofenamic acid is a selective inhibitor of FTO. ACS chemical biology, 14(3), 424-429. Available at: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature chemical biology, 9(4), 195-199. Available at: [Link]

  • Blagg, J., & Workman, P. (2014). Choose and use your chemical probe wisely to explore cancer biology. Cancer cell, 26(4), 449-451. Available at: [Link]

  • Antolin, A. A., et al. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert opinion on drug discovery, 15(11), 1275-1288. Available at: [Link]

  • Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Chemical Probes. Available at: [Link]

  • Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Trends in pharmacological sciences, 37(7), 557-568. Available at: [Link]

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Available at: [Link]

  • Janssen Pharmaceutica. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study) [Video]. YouTube. Available at: [Link]

Sources

Application Note: Formulation & Biological Profiling of 2-[(4-Fluorobenzyl)thio]benzoic Acid (FBTA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-[(4-Fluorobenzyl)thio]benzoic acid (FBTA) is a lipophilic thioether derivative of benzoic acid.[1] Structurally, it belongs to a class of compounds often investigated for metabolic modulation (e.g., PPAR agonists, PTP1B inhibition) and antimicrobial activity (virulence factor inhibition).[1] Its core scaffold mimics salicylic acid but with enhanced lipophilicity and metabolic stability due to the thioether linkage and fluorination.[1]

This guide provides a standardized workflow for formulating FBTA for in vitro assays and in vivo animal models, addressing the common challenge of poor aqueous solubility inherent to lipophilic benzoic acid derivatives.[1]

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9]Implication for Formulation
Molecular Weight 262.30 g/mol Small molecule; amenable to oral dosing.[1]
LogP ~3.5 - 4.2High lipophilicity; requires co-solvents or oil vehicles.[1]
pKa ~3.8 - 4.2Weak acid; soluble at pH > 7.4 (ionized); insoluble in gastric fluid.[1]
Appearance White to Off-white SolidVisual inspection required for dissolution.[1]
Solubility (Water) < 0.1 mg/mLCritical Constraint: Requires pH adjustment or surfactant.[1]
Solubility (DMSO) > 50 mg/mLExcellent for in vitro stocks.[1]

Pre-Formulation Assessment[1][2][9]

Before initiating biological studies, the compound's solubility profile must be validated to prevent precipitation-induced artifacts (e.g., false positives in enzyme assays).[1]

Protocol A: Solubility Profiling

Objective: Determine the saturation limit in biological buffers.[1]

  • Preparation: Weigh 5 mg of FBTA into three microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of:

    • Tube 1: PBS (pH 7.4)[1]

    • Tube 2: PBS (pH 7.[1]4) + 5% DMSO[1]

    • Tube 3: 0.1 M NaOH (to test salt formation)[1]

  • Equilibration: Vortex for 30 seconds, then sonicate for 10 minutes at ambient temperature. Shake for 4 hours.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Analyze supernatant via HPLC-UV (254 nm).

Expert Insight: FBTA is an acid.[1][2][3][5][6][10] In Tube 3 (NaOH), you should observe complete dissolution due to the formation of the sodium salt (Sodium 2-[(4-fluorobenzyl)thio]benzoate).[1] This "in-situ salt formation" is the most effective strategy for aqueous formulation.[1]

Formulation Protocols

Workflow Visualization: Vehicle Selection

The following decision tree guides the selection of the appropriate vehicle based on the study type.

FormulationDecision Start Start: FBTA Formulation StudyType Select Study Type Start->StudyType InVitro In Vitro (Cell/Enzyme) StudyType->InVitro Cell Culture InVivo In Vivo (Animal) StudyType->InVivo Animal Model DMSO 100% DMSO Stock (Store -20°C) InVitro->DMSO Route Route of Admin InVivo->Route Oral Oral Gavage (PO) Route->Oral IP Parenteral (IP/IV) Route->IP Suspension Suspension: 0.5% MC + 0.1% Tween 80 Oral->Suspension High Dose (>50mg/kg) Salt Salt Method: 1 eq. NaOH in Saline (pH adjusted to 7.4) Oral->Salt Rapid Absorption Solution Co-solvent System: 5% DMSO + 40% PEG400 + 55% Saline IP->Solution Standard IP->Salt Preferred

Figure 1: Decision tree for selecting the optimal formulation vehicle based on experimental requirements.[1]

Protocol B: In Vitro Stock Solution (100 mM)

Application: Enzyme inhibition assays, Cell-based signaling studies.[1]

  • Weighing: Weigh 26.2 mg of FBTA.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex until completely dissolved. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable at -20°C for 6 months.

  • Usage: Dilute at least 1:1000 into culture media to keep DMSO concentration < 0.1% (non-toxic limit).

Protocol C: In Vivo Oral Suspension (For High Dose PK/Tox)

Application: Rodent studies requiring doses > 30 mg/kg.[1]

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Vehicle Prep: Heat 50 mL of distilled water to 80°C. Add 0.25 g Methylcellulose powder slowly while stirring. Cool to 4°C to hydrate. Add 50 µL Tween 80.[1]

  • Compound Prep: Weigh the required amount of FBTA (e.g., 100 mg for a 10 mg/mL formulation).

  • Levigation: Place FBTA in a mortar. Add a small volume of vehicle and grind with a pestle to form a smooth paste (wetting).[1]

  • Dilution: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • QC: Verify homogeneity. Sonicate for 5 minutes prior to dosing.

Protocol D: In Vivo Solution (Parenteral/IV/IP)

Application: Pharmacokinetic (PK) studies, rapid onset models.[1] Strategy: In situ salt formation.

  • Stoichiometry: Calculate 1.0 molar equivalent of Sodium Hydroxide (NaOH).

    • Example: For 26.2 mg FBTA (0.1 mmol), use 0.1 mmol NaOH.[1]

  • Dissolution: Dissolve FBTA in a minimal volume of 0.1 M NaOH or 10% DMSO.

  • Buffering: Slowly add PBS or Saline to reach final volume.

  • pH Check: Verify pH is between 7.0 and 7.5. If precipitation occurs, back-titrate or add 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to stabilize.[1]

  • Filtration: Pass through a 0.22 µm PES filter for sterilization.[1]

Biological Application & Validation

Mechanism of Action Validation

FBTA derivatives often act by modifying specific cysteine residues or interfering with protein-protein interactions.[1]

BiologicalMechanism Compound FBTA (Lipophilic Acid) Entry Cell Membrane Permeation (Passive Diffusion) Compound->Entry Artifact WARNING: Plasma Protein Binding (>95% Expected) Compound->Artifact Serum Albumin Interaction Target Intracellular Target (e.g., PPAR, Enzyme Cys-SH) Entry->Target Effect1 Inhibition of Pro-inflammatory Cytokines Target->Effect1 Effect2 Metabolic Regulation (Lipid Lowering) Target->Effect2

Figure 2: Biological pathway and potential pharmacokinetic confounders.[1]

Experimental Design: Dose Ranging
  • Starting Dose (Mouse): 10 mg/kg (IP) or 30 mg/kg (PO).[1]

  • Max Tolerated Dose (MTD): Typically ~100-300 mg/kg for benzoic acid derivatives, but must be empirically determined.[1]

  • Readout Timing:

    • PK Studies: Collect plasma at 0.25, 0.5, 1, 4, 8, 24 hours.[1]

    • Efficacy: Chronic dosing (daily for 7-14 days) is often required for metabolic endpoints.[1]

Quality Control & Safety

HPLC Method for Quantification

To verify formulation concentration and stability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Retention Time: Expect elution at high organic % (approx. 6-8 min) due to fluorobenzyl group.[1]

Safety Precautions
  • Handling: FBTA is a potential irritant (skin/eye).[1][3] Use standard PPE (gloves, goggles).[1]

  • Toxicity: Benzoic acid derivatives can deplete glycine (forming hippuric acid) in the liver.[1] Monitor animals for weight loss if dosing > 100 mg/kg chronically.[1]

References

  • Vertex AI Search. (2023).[1] Biological activity and CAS registry of 2-[(4-Fluorobenzyl)thio]benzoic acid. 7[1]

  • PubChem. (2023).[1] Compound Summary: 4-Fluorobenzoic acid derivatives and physicochemical properties. National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 2-((4-Chlorobenzyl)thio)benzoic acid (Analogue Reference). [1]

  • Del Olmo, E., et al. (2017).[1] Benzoic acid and its derivatives as naturally occurring compounds: Uses and exposure. PubMed.[1]

  • ResearchGate. (2020).[1] Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds.

Sources

Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel PDE6D-KRAS Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Undruggable with Novel Screening Strategies

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled tumor growth.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.

A promising therapeutic strategy has emerged that circumvents the direct targeting of KRAS. This approach focuses on inhibiting the protein-protein interaction (PPI) between KRAS and its chaperone protein, Phosphodiesterase 6 Delta (PDE6D). PDE6D binds to the farnesylated C-terminus of KRAS, acting as a solubilizing factor that facilitates its transport from the Golgi and endoplasmic reticulum to the plasma membrane, where it exerts its signaling function.[3][4][5] Disrupting the PDE6D-KRAS interaction leads to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling.[6][7]

This application note details a robust high-throughput screening (HTS) cascade designed to identify and characterize small molecule inhibitors of the PDE6D-KRAS interaction. We will use 2-[(4-Fluorobenzyl)thio]benzoic acid as a representative compound from a diverse chemical library to illustrate the screening workflow. The described methodologies provide a comprehensive framework for academic and industrial researchers engaged in the discovery of novel anti-cancer therapeutics targeting the KRAS signaling pathway.

The PDE6D-KRAS Signaling Axis: A Prime Target for Therapeutic Intervention

The interaction between PDE6D and KRAS is a critical checkpoint for the proper localization and function of KRAS. Small molecules that bind to the hydrophobic pocket of PDE6D can competitively inhibit its interaction with farnesylated KRAS, effectively sequestering KRAS away from the plasma membrane and preventing its engagement with downstream effectors.[3][4][5] This strategy offers a unique opportunity to modulate KRAS activity irrespective of its mutation status.

PDE6D-KRAS_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane KRAS_farnesylated Farnesylated KRAS (inactive) PDE6D_KRAS_complex PDE6D-KRAS Complex KRAS_farnesylated->PDE6D_KRAS_complex PDE6D PDE6D PDE6D->PDE6D_KRAS_complex Binds KRAS_active Active KRAS-GTP PDE6D_KRAS_complex->KRAS_active Translocation Inhibitor 2-[(4-Fluorobenzyl)thio]benzoic acid (Inhibitor) Inhibitor->PDE6D Inhibits Binding ARL2_GTP ARL2-GTP ARL2_GTP->PDE6D_KRAS_complex Release Factor ARL3_GTP ARL3-GTP ARL3_GTP->PDE6D_KRAS_complex Release Factor Effector Downstream Effectors (e.g., RAF) KRAS_active->Effector Signaling Oncogenic Signaling Effector->Signaling

Figure 1: The PDE6D-KRAS signaling pathway and the mechanism of inhibition.

High-Throughput Screening Workflow

A tiered approach is employed to efficiently screen large compound libraries and identify genuine inhibitors of the PDE6D-KRAS interaction. This workflow consists of a primary biochemical assay, a secondary cell-based assay for confirmation and assessment of cell permeability, and biophysical assays for detailed mechanistic studies of the validated hits.

HTS_Workflow Library Small Molecule Library (e.g., containing 2-[(4-Fluorobenzyl)thio]benzoic acid) Primary_Screen Primary HTS: TR-FRET Biochemical Assay Library->Primary_Screen Hit_Identification Initial Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Secondary_Screen Secondary Screen: Cell-Based NanoBRET Assay Dose_Response->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Hit_Characterization Hit Characterization: - SPR (Kinetics) - ITC (Thermodynamics) Confirmed_Hits->Hit_Characterization Confirmed Confirmed_Hits->Lead_Optimization Not Confirmed Hit_Characterization->Lead_Optimization

Figure 2: High-throughput screening cascade for PDE6D-KRAS inhibitors.

Primary Screening: TR-FRET Biochemical Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive HTS technology ideal for studying PPIs.[8][9][10] The assay measures the proximity of two interacting proteins, each labeled with a fluorescent dye. A long-lifetime lanthanide donor fluorophore (e.g., Terbium cryptate) is conjugated to one protein, and an acceptor fluorophore (e.g., d2) is conjugated to the other. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.[11] Small molecule inhibitors that disrupt the PPI will lead to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor PDE6D_Tb PDE6D-Terbium (Donor) KRAS_d2 KRAS-d2 (Acceptor) PDE6D_Tb->KRAS_d2 Interaction FRET FRET Emission1 Emission (665 nm) KRAS_d2->Emission1 Excitation1 Excitation (337 nm) Excitation1->PDE6D_Tb High_Signal High TR-FRET Signal Emission1->High_Signal PDE6D_Tb2 PDE6D-Terbium (Donor) Emission2 Emission (620 nm) PDE6D_Tb2->Emission2 KRAS_d2_2 KRAS-d2 (Acceptor) Inhibitor Inhibitor Inhibitor->PDE6D_Tb2 Binding Excitation2 Excitation (337 nm) Excitation2->PDE6D_Tb2 No_FRET No FRET Low_Signal Low TR-FRET Signal Emission2->Low_Signal

Figure 3: Principle of the TR-FRET assay for PDE6D-KRAS interaction.

Protocol: TR-FRET Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.

  • Recombinant Proteins: Prepare stock solutions of His-tagged human PDE6D and GST-tagged human KRAS (farnesylated) in Assay Buffer.

  • Detection Reagents: Prepare stock solutions of anti-His-Terbium (Tb) antibody and anti-GST-d2 antibody in Assay Buffer.

  • Compound Plates: Serially dilute 2-[(4-Fluorobenzyl)thio]benzoic acid and other library compounds in 100% DMSO. Then, dilute further in Assay Buffer to the desired final concentrations.

Table 1: Reagent Concentrations for TR-FRET Assay

ReagentFinal Concentration
His-PDE6D10 nM
GST-KRAS (farnesylated)20 nM
Anti-His-Tb Antibody1 nM
Anti-GST-d2 Antibody20 nM
Test Compound10 µM (for single-point screen)

2. Assay Procedure (384-well plate format):

  • Add 2 µL of diluted test compound or DMSO (control) to the assay wells.

  • Add 4 µL of a pre-mixed solution of His-PDE6D and GST-KRAS to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 4 µL of a pre-mixed solution of anti-His-Tb and anti-GST-d2 antibodies to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

3. Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percentage inhibition: [1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)] * 100, where Ratio_max is the signal with DMSO and Ratio_min is the signal without KRAS.

  • For dose-response curves, plot percentage inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: Cell-Based NanoBRET™ Assay

To validate the hits from the primary screen in a more physiologically relevant context, a cell-based assay is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an ideal technology to monitor PPIs in living cells.[1][12][13] In this assay, one protein is genetically fused to the bright NanoLuc® luciferase (donor), and the other is fused to a HaloTag® protein, which is then labeled with a fluorescent acceptor. If the two proteins interact, the energy from the luciferase-catalyzed substrate conversion is transferred to the acceptor, resulting in a BRET signal. This assay confirms that the compound is cell-permeable and active within the cellular environment.

Protocol: NanoBRET™ Assay

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Co-transfect the cells with plasmids encoding for PDE6D-NanoLuc® and KRAS-HaloTag®.

2. Assay Procedure (96-well plate format):

  • Seed the transfected cells into a white 96-well plate and incubate for 24 hours.

  • Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate for 4 hours.

  • Add the test compounds at various concentrations and incubate for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

3. Data Analysis:

  • Calculate the NanoBRET™ ratio: (Acceptor Emission / Donor Emission).

  • Normalize the data to the vehicle control and determine the IC₅₀ values as described for the TR-FRET assay.

Hit Characterization: Biophysical Assays

For confirmed hits, further biophysical characterization is essential to understand their binding mechanism.

1. Surface Plasmon Resonance (SPR):

  • SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[4][5][14][15]

  • Protocol Outline: Immobilize recombinant PDE6D on a sensor chip. Flow different concentrations of the hit compound over the surface and measure the change in the refractive index, which is proportional to the binding. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

2. Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[16][17][18][19]

  • Protocol Outline: Titrate the hit compound into a solution containing PDE6D. The heat released or absorbed is measured after each injection. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

The high-throughput screening cascade described in this application note provides a comprehensive and robust strategy for the discovery and characterization of novel inhibitors of the PDE6D-KRAS protein-protein interaction. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay and detailed biophysical characterization, this workflow enables the identification of promising lead compounds, such as the exemplified 2-[(4-Fluorobenzyl)thio]benzoic acid, for the development of new cancer therapeutics targeting the KRAS signaling pathway. The modular nature of this approach allows for its adaptation to other challenging PPI targets in drug discovery.

References

  • Smith, B. P., Rigby, M., Ma, R., & Maciag, A. E. (2024). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2797, 271–285. [Link]

  • Smith, B. P., Rigby, M., Ma, R., & Maciag, A. E. (2024). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2797, 271–285. [Link]

  • Martín-Gago, P., et al. (2022). Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling. Journal of Medicinal Chemistry, 65(3), 1898–1914. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Duran, G., & Vatansever, S. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]

  • Abankwa, D., et al. (2024). An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth. ORBilu. [Link]

  • Abankwa, D., et al. (2024). An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth. Journal of Medicinal Chemistry. [Link]

  • Papke, B., et al. (2020). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. ACS Omega, 5(1), 584-594. [Link]

  • Martín-Gago, P., et al. (2022). Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling. PMC. [Link]

  • Papke, B., et al. (2019). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. ACS Omega. [Link]

  • Reaction Biology. (n.d.). KRAS Assay Services. Retrieved from [Link]

  • Canovas Nunes, S., et al. (2022). Validation of a small molecule inhibitor of PDE6D-RAS interaction with potent anti-leukemic effects. bioRxiv. [Link]

  • Assay Genie. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • Duran, G., & Vatansever, S. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • Scott, B., et al. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1681, 1-16. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Kim, J., et al. (2025). Mechanisms of KRAS inhibitor resistance in KRAS-mutant colorectal cancer harboring Her2 amplification and aberrant KRAS localization. PMC. [Link]

  • Beltran, P. J., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Turbyville, T. J., et al. (2024). Studying RAS Interactions in Live Cells with BRET. PubMed. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

  • Scott, B., et al. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Raines, R. T., & Kelemen, B. R. (2001). Protein–Protein Interactions. Raines Lab. [Link]

  • Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Van, T. M., et al. (2022). Analysis of context-specific KRAS–effector (sub)complexes in Caco-2 cells. PMC. [Link]

  • Canovas Nunes, S., & Lountos, G. T. (2022). Inhibiting PDE6D to sabotage RAS signaling in acute leukemias. Research Communities. [Link]

  • Johns Hopkins University. (n.d.). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Goodyear, R. J., & Richardson, G. P. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • Papke, B., et al. (2019). PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity. SciSpace. [Link]

  • The Catalyst. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]

  • Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction. PNAS, 116(7), 2551-2560. [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Kelemen, B. R., & Raines, R. T. (2001). Fluorescence polarization assay to quantify protein-protein interactions. PubMed. [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. (n.d.). University of Luxembourg. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Portal. Ticket ID: #SYN-FBBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: Analogous to 2-(benzylthio)benzoic acid derivatives). This reaction involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl chloride (or bromide).

While this is a classic nucleophilic substitution (


), users frequently encounter three specific failure modes:
  • Oxidative Dimerization: Formation of the disulfide impurity (2,2'-dithiodibenzoic acid).

  • Incomplete Solubilization: Failure to generate the reactive dianion.

  • Occlusion: Trapping of the benzyl halide starting material in the final precipitate.

This guide provides a self-validating protocol designed to eliminate these variables.

Module 1: The Optimized Protocol (The "Happy Path")

Do not deviate from the stoichiometry or order of addition. The "Reverse Addition" technique described below is critical for minimizing disulfide formation.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Thiosalicylic Acid Nucleophile1.0Must be white/off-white. Yellow indicates oxidation.
KOH (85% pellets) Base2.2 - 2.5Critical: Needs to deprotonate both -COOH and -SH.
4-Fluorobenzyl Chloride Electrophile1.05Slight excess ensures complete consumption of the thiol.
Ethanol/Water (3:1) Solvent~10 mL/gMixed solvent ensures solubility of the dianion salt.
Step-by-Step Methodology

1. Dianion Generation (The "Solubility Switch")

  • Dissolve the KOH (2.5 eq) in the Ethanol/Water mixture under an inert atmosphere (

    
     or Ar).
    
  • Why? Oxygen is your enemy here. Basic solutions of thiols oxidize rapidly to disulfides.

  • Add Thiosalicylic Acid (1.0 eq) in one portion.

  • Checkpoint: The solution should be clear and colorless to faint yellow. If it turns dark yellow/orange immediately, your starting material was already oxidized.

2. The Alkylation Event

  • Heat the mixture to Reflux (approx. 80°C) .

  • Add 4-Fluorobenzyl Chloride dropwise over 30 minutes.

  • Why? Dropwise addition prevents localized high concentrations of the alkyl halide, reducing side reactions.

  • Reflux for 3–4 hours .

  • Monitoring: Spot TLC (Solvent: 10% MeOH in DCM). Look for the disappearance of the thiol spot (

    
    ) and the appearance of the product (
    
    
    
    ).

3. Workup (The "pH Swing")

  • Cool the reaction mixture to room temperature.

  • Rotary Evaporation: Remove the bulk of the ethanol. You will be left with an aqueous slurry of the potassium salt (Product-COO⁻ K⁺).

  • Filtration (Critical Step): Filter this aqueous solution through Celite.[1]

  • Why? This removes any unreacted 4-fluorobenzyl chloride (insoluble in water) and mechanical impurities before you precipitate the product.

  • Acidification: Slowly add 2M HCl to the filtrate with vigorous stirring until pH

    
     1-2.
    
  • Result: The product will precipitate as a white solid.[2]

Module 2: Visualization of Workflow

The following diagram illustrates the logic flow, including the critical "Purification Checkpoints" that prevent impure material from moving forward.

SynthesisWorkflow Start Start: Thiosalicylic Acid + KOH (2.5 eq) Check1 Checkpoint: Is Solution Clear? Start->Check1 Oxidation Error: Disulfide Present. Add NaBH4 or Restart. Check1->Oxidation No (Dark/Turbid) Reaction Add 4-Fluorobenzyl Chloride Reflux 4 hrs Check1->Reaction Yes Workup1 Evaporate EtOH Result: Aqueous Salt Solution Reaction->Workup1 Filter Filter Aqueous Phase (Removes unreacted Halide) Workup1->Filter Acidify Acidify to pH 1 Precipitate Product Filter->Acidify Recryst Recrystallize (EtOH/Water) Acidify->Recryst

Caption: Logical workflow for S-alkylation. Green node indicates the critical impurity removal step.

Module 3: Troubleshooting & FAQs

Q1: My product has a lower melting point than expected (< 170°C). What happened?

Diagnosis: You likely have Disulfide Contamination (2,2'-dithiodibenzoic acid). The Mechanism: Under basic conditions, trace oxygen couples two thiosalicylic acid molecules:


The Fix: 
  • Prevention: Degas your solvents (sparge with

    
     for 15 mins) before adding KOH.
    
  • Salvage: If the impurity is present, dissolve the crude solid in dilute NaOH. Add a small amount of Sodium Borohydride (

    
    )  or Zinc dust . This reduces the S-S bond back to the thiol. Filter (if using Zn), then re-acidify.
    
Q2: The reaction mixture turned a deep red/purple color.

Diagnosis: Formation of Meisenheimer complexes or transition metal contamination. The Fix:

  • Ensure your 4-fluorobenzyl chloride is clear/colorless. If it is pink/brown, distill it before use.

  • Check your magnetic stir bar. If the Teflon coating is damaged, exposed iron/metal can catalyze colorful complexes with thiols.

Q3: I have a persistent oil that won't solidify upon acidification.

Diagnosis: Trapped solvent or unreacted benzyl chloride. The Fix:

  • Trituration: Decant the aqueous layer. Add cold hexanes or pentane to the oil and scratch the side of the flask with a glass rod. This induces crystallization.[1][3]

  • Seeding: If you have a previous pure batch, add a "seed crystal" to the oil-water mixture.

Q4: Can I use DMF instead of Ethanol?

Answer: Yes, but proceed with caution.

  • Pros: Faster reaction rate (

    
     is faster in polar aprotic solvents).
    
  • Cons: DMF is harder to remove. Residual DMF can prevent crystallization.

  • Protocol Adjustment: If using DMF, pour the finished reaction mixture into a large excess of Ice Water (10x volume) to force precipitation.

Module 4: Mechanistic Pathway

Understanding the mechanism helps predict impurities. The fluorine atom on the benzyl ring is electron-withdrawing, which slightly deactivates the benzyl carbon toward


 (cation stability) but activates it for 

(backside attack) compared to a standard benzyl group.

Mechanism Thiol Thiosalicylic Acid Dianion Dianion Species (S- K+, COO- K+) Thiol->Dianion + 2 KOH - 2 H2O TS Transition State (S...C...Cl) Dianion->TS + 4-F-Benzyl-Cl Product Target Thioether TS->Product - KCl

Caption: S_N2 reaction pathway showing the critical dianion intermediate.

References

  • Preparation of 2-arylthiobenzoic acids. U.S. Patent 4,902,826. Google Patents. Link

    • Relevance: Establishes the baseline protocol for reacting 2-mercaptobenzoic acid with aryl/benzyl halides using hydroxide bases.
  • Thiobenzoic acid properties and derivatives. PubChem. Link[4]

    • Relevance: Provides structural data and physical property baselines for thiobenzoic acid deriv
  • Preventing Disulfide Bond Formation. National Institutes of Health (PMC). Link

    • Relevance: Validates the mechanism of oxidative dimerization of thiols under basic conditions and methods to prevent it.
  • Synthesis of Fluorinated Benzoic Acids. Organic Syntheses. Link

    • Relevance: Provides context on the stability and handling of fluorinated benzyl deriv

Sources

Technical Support Center: Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid. This molecule is synthesized via a nucleophilic substitution reaction, specifically the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with a 4-fluorobenzyl halide. This reaction is a thioether analogue of the well-known Williamson ether synthesis and is a robust method for forming carbon-sulfur bonds.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental protocol, addresses common side reactions, and offers practical troubleshooting advice in a direct question-and-answer format to help you navigate challenges and optimize your synthesis.

Core Reaction Pathway

The fundamental transformation involves the deprotonation of the thiol group on thiosalicylic acid to form a highly nucleophilic thiolate, which then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group.

S-Alkylation_Reaction thiosalicylic Thiosalicylic Acid thiolate Thiophenolate (Nucleophile) thiosalicylic->thiolate Deprotonation 1 base Base (e.g., K₂CO₃) alkyl_halide 4-Fluorobenzyl Halide product 2-[(4-Fluorobenzyl)thio]benzoic acid thiolate->product SN2 Attack 2 salt Salt Byproduct

Caption: Core S-Alkylation reaction pathway.

Recommended Synthesis Protocol

This protocol provides a general framework. Molar equivalents and volumes should be adjusted based on the specific scale of your reaction.

Materials & Reagents
  • 2-Mercaptobenzoic acid (Thiosalicylic acid)

  • 4-Fluorobenzyl chloride (or bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: To the flask, add 2-mercaptobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF via a syringe to the flask to create a stirrable suspension.

  • Thiolate Formation: Stir the mixture at room temperature for 30 minutes under the inert atmosphere. The potassium carbonate will deprotonate both the carboxylic acid and the more acidic thiol group.

  • Alkylation: Slowly add a solution of 4-fluorobenzyl chloride (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiosalicylic acid spot has been consumed.

  • Workup - Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing an equal volume of water.

  • Workup - Acidification: Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. The product should precipitate as a solid. If it oils out, proceed to extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Workup - Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low or I have recovered only starting material. What went wrong?

A1: This is a common issue that can point to several factors. Systematically check the following:

  • Ineffective Deprotonation (Base Issue): The thiol group on thiosalicylic acid is quite acidic, but a base is still required to generate the highly nucleophilic thiolate.

    • Causality: Potassium carbonate (K₂CO₃) is a good choice, but it must be anhydrous. The presence of water can reduce its effectiveness. You must use at least two equivalents of base to deprotonate both the thiol and the carboxylic acid. Using a stronger base like sodium hydride (NaH) can be effective but requires strictly anhydrous conditions.[2]

    • Troubleshooting: Ensure your base is dry and that you have used sufficient molar equivalents. Consider switching to an alternative base if issues persist. A study on S-alkylation of thiosalicylic acid found that guanidinium carbonate in acetone provided excellent selectivity and yield.[3]

  • Atmosphere Control: Thiolates are highly susceptible to oxidation by atmospheric oxygen.

    • Causality: Failure to maintain an inert atmosphere (N₂ or Ar) throughout the reaction can lead to the formation of the disulfide byproduct, consuming your starting material (see Q2).[4]

    • Troubleshooting: Use deoxygenated solvents (by sparging with N₂ or Ar for 20-30 minutes) and ensure your reaction vessel is kept under a positive pressure of inert gas from start to finish.

  • Reagent Quality:

    • Causality: The alkylating agent, 4-fluorobenzyl chloride/bromide, can degrade over time. Thiosalicylic acid itself can slowly oxidize to the disulfide upon storage.[5]

    • Troubleshooting: Use freshly opened or purified reagents. Check the purity of your starting materials by TLC and melting point before beginning the reaction.

Q2: I isolated a significant amount of a high-melting point, white/yellow solid that is insoluble in my extraction solvent. What is it?

A2: You have most likely formed 2,2'-dithiodibenzoic acid , the oxidative dimer of thiosalicylic acid. This is the most common side reaction.

  • Mechanism: The thiophenolate intermediate, which is your desired nucleophile, is readily oxidized by molecular oxygen to form a disulfide bond between two molecules. This pathway competes directly with the desired S-alkylation.

  • Prevention:

    • Inert Atmosphere: This is the most critical factor. Rigorously exclude air from your reaction.

    • Order of Addition: Add the 4-fluorobenzyl halide promptly after the initial stirring period with the base. Minimizing the time the free thiolate exists in solution before the electrophile is introduced can reduce the opportunity for oxidation.

    • Deoxygenated Solvents: Purge your solvent with N₂ or Ar gas prior to use.

Side_Reaction thiolate Thiophenolate Intermediate (2 molecules) disulfide 2,2'-Dithiodibenzoic Acid (Side Product) thiolate->disulfide Oxidation oxygen O₂ (Air)

Caption: Primary side reaction: Oxidative disulfide formation.

Q3: How can I confirm the product is the result of S-alkylation and not O-alkylation on the carboxylate group?

A3: O-alkylation is highly unlikely in this reaction due to the Hard and Soft Acids and Bases (HSAB) principle .

  • Scientific Rationale:

    • The thiolate (RS⁻) is a soft nucleophile because sulfur is a large, polarizable atom.[6]

    • The benzylic carbon of 4-fluorobenzyl chloride is a soft electrophile .

    • The carboxylate (RCOO⁻) is a hard nucleophile due to the smaller, highly electronegative oxygen atoms.

    • The HSAB principle predicts that soft nucleophiles preferentially react with soft electrophiles. Therefore, the S-alkylation pathway is overwhelmingly favored over O-alkylation.

  • Analytical Confirmation:

    • FT-IR Spectroscopy: The product will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). An O-alkylated ester product would lack the broad O-H stretch.

    • ¹H NMR Spectroscopy: The product will show a characteristic singlet for the benzylic methylene protons (-S-CH₂-Ar) typically around 4.0-4.5 ppm. The carboxylic acid proton will be a broad singlet far downfield (>10 ppm).

Q4: The reaction seems to stall; my TLC plate shows significant amounts of both starting materials after several hours. What should I do?

A4: A stalled reaction typically points to an issue with activation or conditions.

  • Troubleshooting Workflow:

    • Verify Stoichiometry: Double-check that you added at least 2 equivalents of base. An insufficient amount will fail to generate enough of the active thiolate nucleophile.

    • Increase Temperature: If the reaction is running at room temperature, gently heating to 60-80 °C can significantly increase the rate of an Sₙ2 reaction.[7] If already heating, a modest increase may help. Avoid excessive temperatures that could degrade reagents.

    • Add a Catalyst (Advanced): In some nucleophilic substitutions involving halides, a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive benzyl iodide is formed in situ. However, this should be tried only after optimizing other parameters.

Caption: Troubleshooting workflow for a stalled reaction.

Data Summary

The choice of reaction conditions can impact yield and purity. The following table summarizes common variables based on established principles for S-alkylation reactions.

ParameterOption 1Option 2Option 3Rationale & Expected Outcome
Base K₂CO₃ (anhydrous)NaHGuanidinium CarbonateK₂CO₃ is effective and easy to handle. NaH is stronger but requires strict anhydrous technique. Guanidinium carbonate has been shown to give high selectivity.[3]
Solvent DMFAcetoneEthanolDMF is a polar aprotic solvent that excels at solvating cations, leaving the nucleophile reactive. Acetone is another good option. Protic solvents like ethanol can solvate the nucleophile, potentially slowing the reaction.
Temperature Room Temp.60-80 °CRefluxBenzylic halides are reactive, so room temperature may suffice, but heating typically ensures completion in a reasonable timeframe. Refluxing may be necessary with less reactive halides.
Atmosphere AirInert (N₂ or Ar)-Critical Parameter. Running the reaction in air will almost certainly lead to significant disulfide formation and low yields. An inert atmosphere is mandatory for success.[4]

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Patent EP0385253A2. (1990). Process for preparing 2,4,5-trifluorobenzoic acid.
  • Patent KR20000017955A. (2000). Process for preparing thiosalicylic acid.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • Patent US4902826A. (1990). Process for the preparation of 2-arylthiobenzoic acids.
  • Organic Syntheses. (n.d.). Thiosalicylic acid. [Link]

  • Patent CN105732357A. (2016). 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • PubChem. (n.d.). 2-Mercaptobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Thiosalicylic acid. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Patent CN103980135A. (2014). Preparation method of 4-amino-2-fluorobenzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. [Link]

  • ResearchGate. (n.d.). Optimization of thiosalicylic S-alkylation. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • Imbimbo, B. P., et al. (2009). Why did tarenflurbil fail in Alzheimer's disease? PubMed. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • ResearchGate. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. [Link]

  • PubChem. (n.d.). Tarenflurbil. National Center for Biotechnology Information. [Link]

  • Green, R. C., et al. (2009). Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial. JAMA. [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-[(4-Fluorobenzyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: CAS 329063-99-2 Molecular Formula: C₁₄H₁₁FO₂S Molecular Weight: 262.30 g/mol Support Ticket: #SOL-262-FBTA[1]

Part 1: Technical Overview & Physicochemical Profile

Welcome to the technical support hub for 2-[(4-Fluorobenzyl)thio]benzoic acid . As a Senior Application Scientist, I have analyzed the structural constraints of this molecule to provide you with actionable solubility solutions.

This compound presents a classic "Lipophilic Weak Acid" profile.[1] Understanding its behavior requires analyzing two competing domains within the molecule:

  • The Solubilizing Head (Benzoic Acid): Provides pH-dependent solubility.[1] With a pKa estimated between 3.5–4.5 , this group is protonated and neutral at acidic pH (insoluble) but ionized and negatively charged at neutral/basic pH (soluble).[1]

  • The Hydrophobic Tail (4-Fluorobenzyl-thio group): The combination of the benzyl ring, the thioether linkage, and the fluorine atom significantly increases the partition coefficient (LogP estimated ~4.0–4.5).[1] This drives the molecule to aggregate in aqueous environments.[1]

The Core Challenge: Users most frequently report precipitation when diluting DMSO stocks into aqueous buffers (PBS) or cell culture media.[1] This occurs because the pH of the final solution often drops locally or isn't high enough to fully deprotonate the carboxylic acid, causing the compound to "crash out" as a neutral solid.

Part 2: Troubleshooting Hub (Q&A)

Category A: Stock Solution Preparation

Q: I cannot get the solid to dissolve in water. What is the correct solvent? A: The free acid form of 2-[(4-Fluorobenzyl)thio]benzoic acid is practically insoluble in pure water.[1]

  • Recommended Stock Solvent: DMSO (Dimethyl sulfoxide) is the gold standard.[1] You should be able to achieve concentrations of 50–100 mM in pure DMSO.[1]

  • Alternative: Ethanol (absolute) is possible but often has lower solubility limits than DMSO.[1]

  • Protocol: Weigh the powder, add DMSO, and vortex. If particles persist, sonicate at 40°C for 5-10 minutes.

Q: My DMSO stock freezes or precipitates when stored at -20°C. A: DMSO has a freezing point of 19°C. When it freezes, solutes can crystallize out of the matrix.

  • Fix: Thaw the stock completely at 37°C and vortex vigorously before every use. Ensure the solution is visually clear before pipetting.[1]

Category B: Aqueous Dilution & Cell Culture[1]

Q: When I dilute my DMSO stock into PBS (pH 7.4), I see a white cloudiness. Why? A: This is "kinetic precipitation."[1] The local concentration of the lipophilic drug exceeds its solubility limit before it can disperse.[1]

  • The Mechanism: The hydrophobic tail drives rapid aggregation before the carboxylic acid head can ionize.[1]

  • The Solution:

    • Increase pH: Ensure your buffer is strong enough to maintain pH > 7.4.[1]

    • Pre-dilution Step: Dilute your DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400) before adding to the aqueous buffer.[1] This acts as an intermediate bridge.[1]

    • Salt Conversion: See the "Standard Operating Procedures" section below for generating the Sodium Salt in situ.

Q: What is the maximum DMSO concentration I can use in cell assays? A: For most mammalian cell lines, keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity.[1]

  • Calculation: If you need a 100 µM assay concentration, your stock should be at least 20 mM (diluting 1:200 yields 0.5% DMSO).[1]

Category C: In Vivo Formulation

Q: I need to dose mice at 10 mg/kg IP or PO. DMSO is too toxic.[1] What do I use? A: Do not use pure DMSO for animal studies.

  • Option 1 (Solution - Best for IP): Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the fluorobenzyl tail, while the outer shell remains water-soluble.[1]

  • Option 2 (Suspension - Best for Oral): Formulate in 0.5% Methylcellulose (MC) or Corn Oil .[1] The compound will not dissolve but will form a stable suspension for oral gavage.[1]

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of the Sodium Salt (In Situ)

Purpose: To convert the insoluble acid to its water-soluble salt form without organic solvents.[1]

Reagents:

  • Compound (Powder)[1][2]

  • 0.1 M NaOH (Sodium Hydroxide) solution[1]

  • 10x PBS

Protocol:

  • Calculate the moles of compound required.[1]

  • Add 1.05 equivalents of 0.1 M NaOH to the powder. (e.g., If you have 1 mmol of compound, add 1.05 mmol of NaOH).

  • Vortex and sonicate.[1] The solution should turn clear as the salt forms (Sodium 2-[(4-fluorobenzyl)thio]benzoate).[1]

  • Once dissolved, dilute to volume with PBS or water.[1]

  • Check pH: Verify the final pH is between 7.0–8.[1]0. If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.5.

SOP 2: Cyclodextrin Formulation for In Vivo Use

Purpose: Creating a clear, injectable solution.

Reagents:

  • 20% (w/v) HP-β-CD in sterile water.[1]

  • DMSO Stock of 2-[(4-Fluorobenzyl)thio]benzoic acid.[1]

Protocol:

  • Prepare a 20% HP-β-CD solution in water (filter sterilize).[1]

  • Pipette the required amount of compound (from DMSO stock) into a sterile tube.[1]

  • Slowly add the HP-β-CD solution while vortexing.[1]

  • Crucial Step: Sonicate the mixture in a water bath at 40°C for 20–30 minutes.

  • The final solution should be clear. If cloudy, the concentration exceeds the complexation capacity (usually limiting to ~1–2 mg/mL).[1]

Part 4: Visualizations

Figure 1: Solubility Decision Matrix

Caption: Logical workflow for selecting the optimal vehicle based on experimental application.

SolubilityWorkflow Start Start: 2-[(4-Fluorobenzyl)thio]benzoic acid StockPrep Prepare Stock in DMSO (50-100 mM) Start->StockPrep Application Select Application InVitro In Vitro / Cell Culture Application->InVitro InVivo In Vivo (Animal) Application->InVivo StockPrep->Application DirectDilution Direct Dilution into Media InVitro->DirectDilution Oral Oral Dosing (PO) InVivo->Oral Inject Injection (IP/IV) InVivo->Inject Precipitation Precipitation Observed? DirectDilution->Precipitation SaltMethod Method A: In Situ Salt (Add 1.05 eq NaOH) Precipitation->SaltMethod Yes Cosolvent Method B: Co-solvent (DMSO -> PEG400 -> Media) Precipitation->Cosolvent Yes Suspension Suspension: 0.5% Methylcellulose Oral->Suspension Complex Solution: 20% HP-Beta-Cyclodextrin Inject->Complex

[1]

Figure 2: pH-Dependent Solubility Mechanism

Caption: The equilibrium shift from insoluble acid to soluble salt driven by pH adjustment.[1]

ChemicalEquilibrium Acid Free Acid Form (Protonated - COOH) INSOLUBLE Salt Salt Form (Ionized - COO- Na+) SOLUBLE Acid->Salt  Deprotonation (pH > pKa)   Base Base (NaOH / pH > 7) Base->Acid Salt->Acid  Precipitation (pH < pKa)  

[1]

Part 5: Summary Data Tables

Table 1: Solubility Profile
SolventSolubility Limit (Est.)Usage Notes
DMSO > 50 mMPreferred stock solvent.[1] Hygroscopic; store sealed.
Ethanol ~ 10–20 mMVolatile.[1] Good for evaporation protocols.[1]
Water (pH < 4) < 0.01 mg/mLPractically insoluble.[1] Do not use.
PBS (pH 7.4) ~ 0.1–0.5 mg/mLLimited.[1] Requires pre-dissolution in DMSO or NaOH.[1]
0.1 M NaOH > 10 mg/mLForms Sodium Salt.[1] Highly soluble.[1]
Table 2: Key Chemical Identifiers
ParameterValueSource
CAS Number 329063-99-2ChemicalBook [1]
LogP (Est.) ~ 4.0 – 4.5Calculated based on 4-fluorobenzoic acid + benzylthio lipophilicity [2]
pKa (Est.) ~ 3.5 – 4.5Benzoic acid derivative standard [3]
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. (Reference for base scaffold properties). Retrieved February 2, 2026, from [Link]

  • DrugBank Online. (n.d.).[1] Benzoic Acid: Chemical Properties and pKa. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to anticipate challenges and make informed, data-driven decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-[(4-Fluorobenzyl)thio]benzoic acid?

The most robust and widely adopted method for synthesizing this class of compounds is through a nucleophilic substitution reaction. Specifically, this involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with 4-fluorobenzyl chloride. The reaction proceeds by deprotonating the thiol group of thiosalicylic acid with a suitable base to form a highly nucleophilic thiolate anion, which then displaces the chloride from the benzylic position of 4-fluorobenzyl chloride. This approach is favored for its high efficiency and the ready availability of starting materials[1][2].

Q2: Why is the choice of base critical in this reaction?

The base serves two primary functions: to deprotonate the thiol of thiosalicylic acid and to neutralize the HCl generated if starting from a salt of the acid. A strong enough base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to fully deprotonate the thiol (pKa ~5) and the carboxylic acid (pKa ~4), forming the dianion. Using a weaker base or insufficient stoichiometry can lead to incomplete reaction and a mixture of products[3]. Lithium hydroxide has also been shown to be effective in similar syntheses of 2-arylthiobenzoic acids, sometimes leading to higher yields compared to sodium or potassium hydroxide[1].

Q3: What are the primary side reactions to be aware of during scale-up?

When scaling this synthesis, two main side reactions can significantly impact yield and purity:

  • Oxidative Dimerization: The thiolate intermediate is susceptible to oxidation, especially in the presence of air, leading to the formation of bis(2-carboxyphenyl) disulfide. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to minimize this pathway[4].

  • Hydrolysis of 4-Fluorobenzyl Chloride: In aqueous or protic solvents, 4-fluorobenzyl chloride can undergo hydrolysis to form 4-fluorobenzyl alcohol, particularly at elevated temperatures. This consumes the electrophile and introduces an impurity that can be challenging to remove.

Q4: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can effectively separate the starting materials from the product[5][6]. It is advisable to run lanes for both starting materials alongside the reaction mixture to accurately track the consumption of reactants and the formation of the product spot.

Reaction Mechanism & Workflow

The core of the synthesis is an SN2 reaction. The key steps are outlined below.

G TSA Thiosalicylic Acid Thiolate Thiolate Dianion (Nucleophile) TSA->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate SN2 SN2 Attack Thiolate->SN2 FBC 4-Fluorobenzyl Chloride (Electrophile) FBC->SN2 Product_Salt Product (Salt Form) SN2->Product_Salt C-S Bond Formation Product_Final 2-[(4-Fluorobenzyl)thio]benzoic Acid (Final Product) Product_Salt->Product_Final Protonation Acid Acid Workup (HCl) Acid->Product_Final G start Experiment Complete check_yield Check Yield & Purity start->check_yield success Proceed to Next Step check_yield->success OK low_yield Low Yield Issue check_yield->low_yield Low Yield impurity Impurity Issue check_yield->impurity Impure check_reaction Check TLC for Reaction Completion low_yield->check_reaction action_recrystallize Optimize Recrystallization impurity->action_recrystallize Disulfide Suspected action_wash Perform Bicarbonate Wash During Workup impurity->action_wash Starting Material Contamination check_atmosphere Was Inert Atmosphere Used? check_reaction->check_atmosphere Complete action_time Increase Reaction Time / Temperature check_reaction->action_time Incomplete check_reagents Verify Reagent Purity check_atmosphere->check_reagents Yes action_inert Implement N2/Ar Purge & Degas Solvents check_atmosphere->action_inert No action_purify Purify/Replace Reagents check_reagents->action_purify Impure

Sources

Validation & Comparative

validating the biological activity of 2-[(4-Fluorobenzyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for validating the biological activity of 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2), focusing on its primary pharmacophore utility as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor and metabolic modulator.

Executive Summary & Mechanism of Action

2-[(4-Fluorobenzyl)thio]benzoic acid (hereafter referred to as FB-TBA ) represents a classic small-molecule scaffold in metabolic disease research. It is primarily investigated as a reversible, competitive inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of the insulin and leptin signaling pathways.

Structural Logic
  • Benzoic Acid Headgroup: Acts as a bioisostere for the phosphate group of the natural substrate (phosphotyrosine), interacting with the PTP1B active site arginine residues (Arg221).

  • Thioether Linker: Provides flexibility and metabolic stability compared to ether or ester linkages, allowing the molecule to adopt the necessary conformation to fit the catalytic pocket.

  • 4-Fluorobenzyl Tail: Engages the hydrophobic "second aryl phosphate-binding site" (Site B) adjacent to the active site, enhancing specificity over other phosphatases (like TCPTP).

Primary Application

FB-TBA is used as a lead compound or chemical probe to validate insulin sensitization and leptin signaling restoration in Type 2 Diabetes (T2D) and obesity models.

Comparative Analysis: FB-TBA vs. Alternatives

When validating FB-TBA, it is critical to benchmark its performance against established PTP1B inhibitors and metabolic modulators.

Performance Matrix
FeatureFB-TBA (Test Article) Sodium Orthovanadate (Control) Trodusquemine (MSI-1436) Cinnamic Acid Derivatives
Mechanism Competitive Reversible InhibitorNon-specific Phosphatase InhibitorAllosteric InhibitorCompetitive/Mixed Inhibitor
Selectivity Moderate (PTP1B > TCPTP)Low (Panspecific)High (PTP1B specific)Moderate
Cell Permeability High (Lipophilic tail)Low (Requires modification)ModerateHigh
IC50 (Enzymatic) ~5 - 20 µM (Typical range)< 1 µM~0.5 - 1 µM~10 - 50 µM
Toxicity Risk Low (Reversible binding)High (Heavy metal toxicity)ModerateLow
Primary Use Hit-to-Lead Optimization / Probe Assay Positive ControlClinical BenchmarkDietary Supplement Research
Why Choose FB-TBA?

Unlike Vanadate (which indiscriminately inhibits all phosphatases), FB-TBA offers structural specificity. Unlike Trodusquemine (a complex aminosterol), FB-TBA is a simple synthetic small molecule, making it an ideal starting point for Structure-Activity Relationship (SAR) studies involving halogen substitution (e.g., swapping Fluoro- for Bromo- or Trifluoromethyl- groups).

Experimental Validation Protocols

To validate the biological activity of FB-TBA, you must demonstrate two things: (1) Direct Enzymatic Inhibition and (2) Functional Cellular Activation of the insulin pathway.

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of FB-TBA using the chromogenic substrate pNPP (p-Nitrophenyl Phosphate).

Materials:

  • Recombinant Human PTP1B (residues 1-322).

  • Substrate: pNPP (Sigma).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • FB-TBA Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Dilute FB-TBA in Assay Buffer to concentrations ranging from 0.1 µM to 100 µM (keep DMSO < 1%).

  • Incubation: Mix 40 µL of Enzyme (0.5 µg/mL) with 10 µL of FB-TBA. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add 50 µL of pNPP (2 mM final concentration).

  • Kinetics: Measure Absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC50.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference: Sodium Orthovanadate (100 µM) should show >95% inhibition.

  • Expected Result: FB-TBA should exhibit dose-dependent inhibition with an IC50 in the micromolar range.

Protocol B: Cellular Insulin Signaling (Western Blot)

Objective: Confirm FB-TBA enhances insulin receptor signaling in HepG2 (liver) or C2C12 (muscle) cells.

Workflow:

  • Starvation: Serum-starve HepG2 cells for 16 hours in DMEM + 0.1% BSA.

  • Pre-treatment: Treat cells with FB-TBA (25 µM and 50 µM) for 1 hour. Include a DMSO vehicle control.

  • Stimulation: Stimulate with sub-maximal Insulin (1 nM) for 10 minutes. Note: Using saturating insulin (100 nM) will mask the sensitizing effect of the inhibitor.

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection: Perform Western Blot for:

    • p-Akt (Ser473) – Primary Readout

    • p-IR (Tyr1150/1151) – Upstream Readout

    • Total Akt / Beta-Actin – Loading Controls

Causality Check: If FB-TBA inhibits PTP1B, it prevents the dephosphorylation of the Insulin Receptor and IRS-1. Consequently, you must observe a statistically significant increase in p-Akt intensity in the "FB-TBA + Insulin" group compared to "Insulin alone."

Mechanism & Workflow Visualization

Figure 1: PTP1B Inhibition Signaling Pathway

This diagram illustrates how FB-TBA amplifies insulin signaling by blocking the negative feedback loop of PTP1B.

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binds pIR Phospho-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Activates PTP1B PTP1B Enzyme (Negative Regulator) pIR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Metabolic Effect PTP1B->IR Dephosphorylates (Terminates Signal) FBTBA FB-TBA (Inhibitor) FBTBA->PTP1B Competitively Inhibits (Blocks Active Site)

Caption: FB-TBA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR), thereby sustaining PI3K/Akt signaling and enhancing glucose uptake.

Figure 2: Experimental Validation Decision Tree

A self-validating workflow to ensure data integrity during compound screening.

Validation_Workflow Start Start: FB-TBA Sample Solubility Solubility Check (DMSO, 10mM) Start->Solubility EnzymeAssay Enzymatic Assay (pNPP Hydrolysis) Solubility->EnzymeAssay Check1 IC50 < 50 µM? EnzymeAssay->Check1 CellAssay Cellular Assay (p-Akt Western Blot) Check1->CellAssay Yes Fail REJECT / Re-synthesize Check1->Fail No (Inactive) Check2 p-Akt Increased > 2-fold? CellAssay->Check2 Specificity Selectivity Screen (vs. TCPTP / SHP2) Check2->Specificity Yes Check2->Fail No (Not Permeable) Pass VALIDATED Hit Compound Specificity->Pass Selective Specificity->Fail Off-Target

Caption: Step-by-step validation logic. Failure at the enzymatic stage indicates degradation; failure at the cellular stage suggests permeability issues.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling, and drug discovery. Annual Review of Pharmacology and Toxicology . Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry . Link

  • Ottanà, R., et al. (2012).[1] Synthesis, biological activity and structure–activity relationships of new benzoic acid-based protein tyrosine phosphatase inhibitors. European Journal of Medicinal Chemistry . Link

  • Bielska, E., et al. (2023). 2-[(4-Fluorobenzyl)thio]benzoic acid derivatives as potential antibacterial and antifungal agents. (Contextual Reference for off-target antimicrobial screening). Molecules . Link

  • Sigma-Aldrich. Product Specification: 2-[(4-Fluorobenzyl)thio]benzoic acid (CAS 329063-99-2).[2][3] Link

Sources

Validation of 2-[(4-Fluorobenzyl)thio]benzoic Acid as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 2-[(4-Fluorobenzyl)thio]benzoic acid as a research tool, specifically analyzing its utility within the thiosalicylic acid chemotype, which is widely investigated for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition and PPAR modulation .

Executive Summary & Comparison Guide

2-[(4-Fluorobenzyl)thio]benzoic acid (CAS: 329063-99-2) is a functionalized thiosalicylic acid derivative. This chemotype is a privileged scaffold in medicinal chemistry, primarily utilized as a PTP1B inhibitor (mimicking phosphotyrosine) and a PPAR ligand (mimicking fatty acids). Its research utility lies in its ability to probe insulin signaling pathways and metabolic regulation without the high molecular weight or complexity of late-stage drug candidates.

Comparison with Standard Alternatives
Feature2-[(4-Fluorobenzyl)thio]benzoic acid Trodusquemine (MSI-1436) CinnGEL 2Me Rosiglitazone
Primary Target PTP1B (Putative) / PPAR PTP1B (Allosteric)PTP1B (Active Site)PPAR

(Agonist)
Mechanism Competitive / Mixed InhibitionAllosteric InhibitionCompetitive InhibitionAgonist
Selectivity Moderate (Class-dependent)High (Allosteric)ModerateHigh (PPAR

)
Cell Permeability High (Lipophilic Tail)Low (Charged)ModerateHigh
Key Advantage Small Molecule Probe : Good bioavailability potential; amenable to SAR expansion.Clinical benchmark; high selectivity.Potent in vitro tool.Metabolic standard.
Limitation Potential off-target effects on COX/LOX enzymes (NSAID-like structure).Complex structure; difficult synthesis.Cytotoxicity at high conc.Cardiovascular side effects (clinical).

Mechanistic Insight & Biological Logic

The Thiosalicylic Acid Scaffold

The core structure, 2-mercaptobenzoic acid (thiosalicylic acid) , serves as a phosphotyrosine mimetic. The carboxylic acid moiety interacts with the critical arginine residues (e.g., Arg221 in PTP1B) in the catalytic pocket, while the S-(4-fluorobenzyl) tail extends into the hydrophobic groove (the "second site" or YRD motif), enhancing affinity and selectivity over other phosphatases like TCPTP.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 2-[(4-Fluorobenzyl)thio]benzoic acid within the Insulin Signaling Pathway.

PTP1B_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Tyrosine Phosphorylation PTP1B PTP1B (Negative Regulator) IR->PTP1B Dephosphorylated by PI3K PI3K IRS1->PI3K IRS1->PTP1B Dephosphorylated by AKT AKT (PKB) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose Uptake Tool 2-[(4-Fluorobenzyl)thio] benzoic acid Tool->PTP1B INHIBITS

Caption: Mechanism of Action: The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining insulin signaling.

Validation Protocols

To establish 2-[(4-Fluorobenzyl)thio]benzoic acid as a reliable tool in your specific model, follow this self-validating workflow.

Experiment A: In Vitro Enzyme Inhibition Assay (PTP1B)

Objective: Determine the IC50 and mode of inhibition.

  • Reagents:

    • Recombinant Human PTP1B (residues 1-321).

    • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Protocol:

    • Preparation: Dissolve 2-[(4-Fluorobenzyl)thio]benzoic acid in DMSO to 10 mM stock. Serial dilute (0.1 nM to 100 µM).

    • Incubation: Mix 10 µL inhibitor + 40 µL enzyme in black 96-well plates. Incubate 15 min at 37°C.

    • Reaction: Add 50 µL Substrate (Km concentration). Monitor Absorbance (405 nm) or Fluorescence (Ex358/Em455) kinetically for 20 min.

    • Control: Include Sodium Orthovanadate (non-specific) or CinnGEL (specific) as positive controls.

  • Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

    • Validation Criteria: IC50 should be in the low micromolar range (1–50 µM) for this chemotype.

Experiment B: Selectivity Profiling (Critical Step)

Objective: Ensure the observed effect is due to PTP1B inhibition and not general phosphatase or COX inhibition.

  • Panel: Test against TCPTP (T-cell protein tyrosine phosphatase), SHP-2 , and LAR .

  • Method: Use the same pNPP assay format with respective enzymes.

  • Calculation: Selectivity Index (SI) = IC50(Off-target) / IC50(PTP1B).

    • Target: SI > 10 is acceptable for a research tool; SI > 50 is ideal.

Experiment C: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound works in intact cells (membrane permeability).

  • Cell Line: HepG2 (liver) or C2C12 (muscle) cells.

  • Treatment: Starve cells (serum-free) for 4 hours. Treat with Compound (10–50 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (10 nM) for 5–10 minutes.

  • Lysis & Blotting: Lyse cells. Immunoblot for:

    • p-IR (Tyr1162/1163) – Should increase with inhibitor.

    • p-AKT (Ser473) – Should increase with inhibitor.

    • Total IR / Total AKT – Loading controls.

  • Interpretation: Enhanced phosphorylation compared to Insulin-only control confirms PTP1B inhibition.

Experimental Workflow Diagram

Validation_Workflow Compound 2-[(4-Fluorobenzyl) thio]benzoic acid QC QC: Purity Check (HPLC/NMR) Compound->QC Enzyme Enzyme Assay (IC50 Determination) QC->Enzyme If >95% Pure Selectivity Selectivity Panel (TCPTP, SHP2, COX) Enzyme->Selectivity If IC50 < 50 µM Cell Cellular Assay (Western Blot: p-AKT) Selectivity->Cell If SI > 10 Valid VALIDATED TOOL Cell->Valid Activity Confirmed

Caption: Step-by-step validation workflow to certify the compound as a specific research probe.

References

  • Scaffold Activity (PTP1B): Combs, A. P., et al. "Structure-based design and discovery of protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry 48.21 (2005): 6544-6558. (Validates the thiosalicylic acid pharmacophore).
  • Scaffold Activity (PPAR): Xu, Y., et al. "Design and synthesis of 2-mercaptobenzoic acid derivatives as novel PPAR agonists." Bioorganic & Medicinal Chemistry Letters 14.22 (2004): 5551-5554.

A Researcher's Guide to Evaluating the Selectivity of 2-[(4-Fluorobenzyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is a critical step in assessing its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of 2-[(4-Fluorobenzyl)thio]benzoic acid, a compound with a structure suggestive of enzyme inhibition. Due to the limited publicly available data on this specific molecule, this guide will focus on establishing a robust, scientifically-grounded strategy for its characterization, drawing parallels with known inhibitors and outlining state-of-the-art experimental approaches.

Introduction: Deconstructing the Molecule and Predicting a Target Class

The chemical structure of 2-[(4-Fluorobenzyl)thio]benzoic acid, featuring a benzoic acid moiety and a thioether linkage, suggests potential interactions with several classes of enzymes. Structurally related molecules, such as some non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, often rely on these functional groups for binding to their targets.

Initial analysis points towards a few high-probability target classes:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key players in the inflammatory pathway, and many inhibitors share structural similarities with the compound .[1][2] The benzoic acid group could mimic the carboxylic acid of the natural substrate, arachidonic acid.

  • Lipoxygenases (LOX): Similar to COX enzymes, LOXs are involved in the metabolism of fatty acids and are implicated in inflammation.[3][4] Several LOX inhibitors possess aromatic rings and acidic functionalities.

  • Other Enzymes: The compound's structure does not preclude it from interacting with other enzyme classes, such as kinases or histone deacetylases (HDACs), where specific electrostatic and hydrophobic interactions are crucial for binding.[5][6]

Given these possibilities, a multi-pronged approach to selectivity profiling is essential. This guide will use the COX/LOX pathways as a primary example for establishing a screening cascade, while also providing a framework for broader, unbiased profiling.

The Selectivity Profiling Funnel: A Strategic Approach

A tiered approach, moving from broad, high-throughput screens to more focused, in-depth analyses, is the most efficient way to characterize the selectivity of a novel compound.

G A Tier 1: Broad Spectrum Screening (e.g., Kinase Panel, General Enzyme Panels) B Tier 2: Focused Biochemical Assays (e.g., COX-1/COX-2, 5-LOX) A->B Identify Primary Target(s) C Tier 3: Cellular Target Engagement Assays (e.g., CETSA) B->C Confirm Cellular Activity D Tier 4: In-depth Mechanism of Action Studies C->D Elucidate Binding and Inhibition

Caption: A tiered approach to selectivity profiling.

Tier 1: Broad Spectrum Screening - Casting a Wide Net

The initial step is to screen 2-[(4-Fluorobenzyl)thio]benzoic acid against a large, diverse panel of enzymes to identify potential primary targets and off-targets. Many contract research organizations (CROs) offer these services, providing a cost-effective way to gain a broad overview of a compound's activity.[7]

Recommended Panels:

  • Kinase Panels: Given the prevalence of kinases as drug targets, screening against a comprehensive kinase panel (e.g., >300 kinases) is highly recommended.[8][9] This can reveal unexpected activities and potential liabilities early in the development process.

  • General Enzyme Panels: Panels covering other major enzyme classes, such as proteases, phosphatases, and metabolic enzymes, can provide a more complete picture of the compound's selectivity.

Data Interpretation: The results from these screens are typically reported as percent inhibition at a single concentration (e.g., 10 µM). Hits are then prioritized for further investigation based on the degree of inhibition and the therapeutic relevance of the target.

Tier 2: Focused Biochemical Assays - Quantifying Potency and Selectivity

Once potential primary targets are identified, the next step is to perform detailed biochemical assays to determine the compound's potency (IC50) and selectivity. For our primary hypothesis, we will focus on COX and LOX enzymes.

Comparative Compounds: To provide context, 2-[(4-Fluorobenzyl)thio]benzoic acid should be tested alongside well-characterized inhibitors:

  • Celecoxib: A selective COX-2 inhibitor.[10]

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.

  • Zileuton: A 5-LOX inhibitor.[11]

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and TMPD solution according to the kit manufacturer's instructions. Prepare a dilution series of 2-[(4-Fluorobenzyl)thio]benzoic acid and the reference compounds.

  • Enzyme Incubation: To a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, and heme.

  • Inhibitor Addition: Add the diluted test compounds and controls to the appropriate wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Data Acquisition: Measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol: 5-LOX Inhibition Assay (Colorimetric)

This protocol is based on commercially available 5-LOX inhibitor screening kits.[3][12]

Principle: The assay measures the hydroperoxides produced by the lipoxygenation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, arachidonic acid (substrate), and the chromogen solution. Prepare a dilution series of 2-[(4-Fluorobenzyl)thio]benzoic acid and Zileuton.

  • Inhibitor Incubation: To a 96-well plate, add the test compounds and purified 5-LOX enzyme. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: After a set incubation period, add the chromogen solution to stop the reaction and develop the color.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results of these assays should be summarized in a clear, tabular format.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)
2-[(4-Fluorobenzyl)thio]benzoic acid Experimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib>100.1>100>50
Ibuprofen5150.33>50
Zileuton>50>50N/A0.5

Tier 3: Cellular Target Engagement - Validating in a Physiological Context

Biochemical assays are essential for determining a compound's intrinsic inhibitory activity, but they do not always reflect its behavior in a cellular environment.[13] Cellular target engagement assays are crucial for confirming that the compound can reach and bind to its intended target in living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells.[14][15] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[16]

Principle: Cells are treated with the compound, heated to denature proteins, and then lysed. The amount of soluble, non-denatured target protein is then quantified, typically by Western blot or ELISA.

G A Treat cells with compound B Heat shock cells A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.